3-Bromo-4-chlorobenzotrifluoride
Description
The exact mass of the compound 2-Bromo-1-chloro-4-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59728. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSISOSWYXCEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196495 | |
| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-78-4 | |
| Record name | 3-Bromo-4-chlorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 454-78-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | |
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| Record name | 2-bromo-1-chloro-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-chlorobenzotrifluoride (CAS 454-78-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chlorobenzotrifluoride is a key fluorinated aromatic compound that serves as a versatile intermediate in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group alongside bromine and chlorine atoms, imparts specific reactivity that is highly valued in the pharmaceutical and agrochemical industries. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates, while the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling procedures.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing essential data for reaction planning and characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 454-78-4 | |
| Molecular Formula | C₇H₃BrClF₃ | |
| Molecular Weight | 259.45 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Melting Point | -22 °C to -23 °C | |
| Boiling Point | 189-190 °C @ 760 mmHg | |
| Density | 1.717 g/cm³ | |
| Refractive Index (n20/D) | 1.491 | |
| Flash Point | 94.4 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectra of similar bromobenzotrifluorides show aromatic protons in the range of 7.3-8.0 ppm. |
| ¹³C NMR | Spectra of related compounds indicate aromatic carbons between 120-140 ppm, with the CF₃ carbon appearing as a quartet. |
| IR (Infrared) | Characteristic peaks for C-F, C-Cl, C-Br, and aromatic C-H and C=C bonds are expected. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the presence of bromine and chlorine atoms. |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a multi-step process involving the halogenation and trifluoromethylation of a suitable benzene derivative. A common and industrially relevant approach starts from 4-chlorobenzotrichloride. This process involves two main transformations: bromination of the aromatic ring followed by fluorination of the trichloromethyl group.
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-Bromo-4-chlorobenzotrifluoride, a versatile chemical compound used in organic synthesis and materials science.[1][2] The information presented is intended to support research, development, and quality control activities within the pharmaceutical and chemical industries.
Core Physical and Chemical Data
This compound, with the CAS number 454-78-4, is a substituted aromatic compound.[1][2] Its structure, featuring bromine, chlorine, and a trifluoromethyl group on a benzene ring, imparts unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrClF₃ | [1][2][3][4] |
| Molecular Weight | 259.45 g/mol | [1][2][3][4] |
| Melting Point | -22 °C to -23 °C | [1][2][4] |
| Boiling Point | 188-190 °C (lit.) | [4] |
| 190 °C at 1 mmHg | [1][2][5] | |
| 170-172 °C | [6] | |
| Density | 1.726 g/mL at 25 °C (lit.) | [4] |
| 1.74 g/mL | [7] | |
| 1.75 g/mL | [1][2] | |
| Refractive Index | n20/D 1.499 (lit.) | [4] |
| n20/D 1.5 | [1][2] | |
| 1.4980 to 1.5000 | [7] | |
| Appearance | Colorless to light yellow clear liquid | [1][2][5] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and acetone | [6] |
| Purity | ≥ 97% (GC) | [2][5] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is critical for the application and handling of chemical compounds. The following sections outline the generalized experimental methodologies for measuring the key physical properties of liquid compounds like this compound.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For substances that are liquid at room temperature, this is often referred to as the freezing point. The capillary method is a standard technique for this determination.[1]
Methodology:
-
A small, solidified sample of the substance is introduced into a thin glass capillary tube.
-
The capillary tube is placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus, in close proximity to a calibrated thermometer or temperature sensor.[6]
-
The temperature is increased at a controlled, slow rate.[8]
-
The temperatures at which the first droplet of liquid appears and at which the entire solid has melted are recorded as the melting point range. A sharp melting point range is indicative of a pure compound.[6]
References
An In-depth Technical Guide to 3-Bromo-4-chlorobenzotrifluoride: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-chlorobenzotrifluoride is a key halogenated aromatic compound with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on a benzene ring, imparts specific reactivity and properties that make it a valuable building block. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and key applications of this compound, with a focus on its role in drug discovery and development.
Chemical Structure and Identification
This compound, with the CAS number 454-78-4 , is a substituted benzene derivative.[1] The molecule consists of a benzene ring substituted with a bromine atom at position 3, a chlorine atom at position 4, and a trifluoromethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic ring. The bromine and chlorine atoms provide sites for various chemical transformations, most notably cross-coupling reactions.
The IUPAC name for this compound is 2-Bromo-1-chloro-4-(trifluoromethyl)benzene .[2] Other synonyms include 3-Bromo-4-chloro-α,α,α-trifluorotoluene.[2]
The chemical structure can be represented by the following SMILES string: C1=CC(=C(C=C1C(F)(F)F)Br)Cl.[3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClF₃ | [3] |
| Molecular Weight | 259.45 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Melting Point | -22 °C | [2] |
| Boiling Point | 190 °C at 1 mmHg; 170-172 °C | [2] |
| Density | 1.75 g/cm³ at 20 °C | [2] |
| Refractive Index | 1.50 | [2] |
| Flash Point | 94 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. |
Table 2: Spectroscopic Data of this compound
| Spectroscopy Type | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns indicative of the trisubstituted benzene ring. The electron-withdrawing nature of the trifluoromethyl, chloro, and bromo groups will shift the proton signals downfield. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents. |
| ¹⁹F NMR | The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this peak is characteristic of the -CF₃ group attached to an aromatic ring, typically observed around -63 ppm relative to CFCl₃.[5][6] |
| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1000-1350 cm⁻¹ region). The C-Cl and C-Br stretching vibrations will appear at lower frequencies. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7][8] This results in a complex cluster of peaks for the molecular ion. Fragmentation may involve the loss of halogen atoms and the trifluoromethyl group.[7] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the halogenation and trifluoromethylation of a suitable benzene derivative.[1] One documented method involves the bromination of 4-chlorobenzotrichloride followed by a halogen exchange reaction with hydrogen fluoride.[9][10]
Experimental Protocol: Synthesis via Bromination and Fluorination
This protocol is based on the methodology described in U.S. Patent 4,155,940.[9]
Step 1: Bromination of 4-Chlorobenzotrichloride
-
In a suitable reaction vessel, charge 4-chlorobenzotrichloride and a catalytic amount of iron powder (e.g., 3g per 920g of starting material).[9]
-
At a controlled temperature of 30 °C, add bromine dropwise over a period of one hour.[9]
-
After the addition is complete, continue to stir the mixture at 30 °C for an additional six hours.[9]
-
The resulting product is 3-bromo-4-chlorobenzotrichloride.
Step 2: Fluorination of 3-Bromo-4-chlorobenzotrichloride
-
In an autoclave, charge the crude 3-bromo-4-chlorobenzotrichloride from the previous step.
-
Add anhydrous hydrofluoric acid to the autoclave.[9]
-
Pressurize the autoclave with nitrogen and heat the mixture to 70 °C, allowing the generated hydrogen chloride to be released.[10]
-
After two hours, increase the temperature to 100 °C and maintain until the evolution of gas ceases.[10]
-
After cooling, carefully distill off the excess hydrofluoric acid.[10]
-
The organic residue is then washed with a sodium bisulfite solution and water, dried, and purified by fractional distillation under vacuum to yield this compound.[10]
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a versatile building block in organic synthesis, primarily utilized in the pharmaceutical and agrochemical sectors.[1] Its reactivity is centered around the bromine and chlorine substituents, which can be selectively functionalized.
Role in Drug Discovery
The presence of the trifluoromethyl group is highly desirable in drug candidates as it can enhance metabolic stability, binding affinity, and lipophilicity. The bromo and chloro substituents on this compound serve as handles for introducing various functionalities through cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
A notable example of a structurally similar compound's application is in the synthesis of the anticancer drug Nilotinib .[11] A key intermediate in some synthetic routes to Nilotinib is 3-bromo-5-nitro-trifluorotoluene, which highlights the importance of brominated trifluoromethyl benzene derivatives in the synthesis of complex pharmaceutical agents.[12][13] The synthesis of Nilotinib involves a condensation reaction of this intermediate with 4-methyl-1H-imidazole, followed by reduction of the nitro group.[12][13] This demonstrates the utility of such compounds as scaffolds for constructing pharmacologically active molecules.
Agrochemical Synthesis
In the agrochemical industry, fluorinated compounds are crucial for developing new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.[14][15] this compound can serve as a starting material for the synthesis of novel active ingredients. The trifluoromethyl group often imparts enhanced biological activity, while the halogen atoms allow for the introduction of other functional groups to modulate the compound's properties.[15]
Key Chemical Transformations
The bromine atom in this compound is more reactive than the chlorine atom in many cross-coupling reactions, allowing for selective functionalization. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the bromo-substituted compound with a boronic acid or ester in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura cross-coupling of this compound.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[16] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group and two different halogen atoms provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and developers working in these fields.
References
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | 454-78-4 | TCI Deutschland GmbH [tcichemicals.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. colorado.edu [colorado.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 10. DE2708190C2 - Process for the preparation of m-bromo-benzotrifluorides - Google Patents [patents.google.com]
- 11. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 12. US10392351B2 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]
- 13. CN103694176A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. 454-78-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to 3-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document details its physicochemical properties, provides insights into its synthesis, and outlines experimental protocols for its application in common cross-coupling reactions.
Core Physicochemical Properties
This compound is a halogenated aromatic compound with the molecular formula C₇H₃BrClF₃.[2] Its structural characteristics, particularly the presence of bromine, chlorine, and a trifluoromethyl group, make it a versatile building block in organic synthesis. The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 259.45 g/mol | [2] |
| CAS Number | 454-78-4 | |
| Appearance | Colorless to light yellow clear liquid | |
| Density | 1.726 g/cm³ | [3] |
| Boiling Point | 188-190 °C | [3] |
| Flash Point | 94 °C | [3] |
| SMILES | C1=C(C(=CC=C1C(F)(F)F)Br)Cl | [2] |
| InChI | InChI=1S/C7H3BrClF3/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that involves the sequential halogenation and trifluoromethylation of a suitable benzene derivative.[4] A common industrial approach involves the bromination of 4-chlorobenzotrichloride followed by fluorination.[5]
Experimental Protocol: Two-Step Synthesis
This protocol is based on a patented industrial method.[5]
Step 1: Bromination of 4-chlorobenzotrichloride
-
In a suitable reactor, charge 4-chlorobenzotrichloride and a Friedel-Crafts catalyst, such as iron powder or iron sulfide (0.2 to 1% by weight relative to the benzotrichloride).[5]
-
With stirring, add bromine dropwise to the mixture. The reaction temperature should be maintained between 20°C and 70°C.[5]
-
The reaction can be carried out at normal pressure, although a slightly elevated pressure may be advantageous to prevent the loss of bromine.[5]
-
Upon completion of the reaction, the crude bromination product is purified, for instance, by distillation, to remove excess bromine and the catalyst.[5]
Step 2: Fluorination of 3-Bromo-4-chlorobenzotrichloride
-
The purified 3-Bromo-4-chlorobenzotrichloride is then reacted with anhydrous hydrofluoric acid.[5]
-
This reaction is conducted at an elevated temperature and under pressure. For example, the mixture can be heated to 70°C under an initial nitrogen pressure of 3 bars, with the pressure rising to approximately 7 bars as hydrogen chloride is formed.[6]
-
After the reaction is complete, the excess hydrofluoric acid is distilled off.
-
The final product, this compound, is isolated and purified by fractional distillation in vacuo.[5]
Applications in Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are fundamental in medicinal chemistry and materials science for the formation of carbon-nitrogen and carbon-carbon bonds, respectively.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides.
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.5 equivalents).[7]
-
Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).[7]
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.[7]
-
Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-110°C.[7]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[7]
-
The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the crude product is typically achieved by column chromatography.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).[8]
-
Add a suitable degassed solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.[8][9]
-
Heat the reaction mixture with vigorous stirring. The temperature can range from room temperature to reflux, depending on the specific substrates and catalyst system.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and perform an aqueous workup.
-
The product is extracted into an organic solvent, and the combined organic phases are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.[8]
References
- 1. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound [oakwoodchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 6. DE2708190C2 - Process for the preparation of m-bromo-benzotrifluorides - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-4-chlorobenzotrifluoride
This technical guide provides a comprehensive overview of the boiling point and other key physical properties of 3-Bromo-4-chlorobenzotrifluoride, a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClF₃ | [3] |
| Molecular Weight | 259.45 g/mol | [3] |
| CAS Number | 454-78-4 | [3][4] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 188-190 °C (at atmospheric pressure) | [3][4][5] |
| 190 °C (at 1 mmHg) | [2] | |
| 78-81 °C (at 15 mmHg) | [6] | |
| Melting Point | -23 to -22 °C | [3][4] |
| Density | 1.726 g/mL at 25 °C | [4][5] |
| 1.740 g/mL | [3] | |
| Refractive Index | n20/D 1.499 | [4] |
| 1.4980 to 1.5000 | [3] | |
| Flash Point | 94 °C (202 °F) | [3][4] |
Experimental Protocol: Determination of Boiling Point
Materials:
-
This compound sample
-
Thiele tube or other suitable heating apparatus (e.g., oil bath)
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
Sample Preparation: A small amount of this compound is placed into the small test tube.
-
Capillary Tube Insertion: The sealed-end capillary tube is inverted and placed into the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The apparatus is gently heated. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Observation: The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid sample just begins to enter the capillary tube is recorded as the boiling point.
-
For Reduced Pressure Measurement: The entire apparatus can be connected to a vacuum system with a manometer to measure the boiling point at a specific reduced pressure.
Visualizations
The following diagrams illustrate the experimental workflow for determining the boiling point and the fundamental relationship between boiling point and pressure.
Caption: Experimental workflow for boiling point determination.
Caption: Relationship between external pressure and boiling point.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 98+%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 454-78-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound [oakwoodchemical.com]
- 6. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
3-Bromo-4-chlorobenzotrifluoride melting point
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a specific focus on its melting point. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] A thorough understanding of its physical properties is essential for its effective handling, reaction optimization, and quality control.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 454-78-4 | [1][2][4][5] |
| Molecular Formula | C₇H₃BrClF₃ | [1][2][5][6] |
| Molecular Weight | 259.45 g/mol | [1][2][5][6] |
| Melting Point | -23 to -22 °C | [2][3][4][7] |
| Boiling Point | 188-190 °C (at 760 mmHg) | [4][5] |
| Density | 1.726 - 1.75 g/mL (at 25 °C) | [2][3][4] |
| Refractive Index | n20/D 1.498 - 1.499 | [4][5] |
| Appearance | Colorless to light yellow clear liquid | [1][2][3][7] |
| Purity | ≥ 97% | [2][7] |
Experimental Protocol: Melting Point Determination
The melting point of this compound, being below room temperature, requires a cryostatic method for accurate determination. The following protocol outlines a standard procedure using a cryo-compatible melting point apparatus.
Objective: To determine the melting point range of solid this compound.
Apparatus and Materials:
-
Melting point apparatus with a cooling system (e.g., a circulating bath with a suitable cryo-coolant like ethanol/dry ice or a Peltier-cooled stage).
-
Capillary tubes (thin-walled, one end sealed).
-
This compound sample (solidified).
-
Low-temperature thermometer or calibrated digital probe.
-
Cold bath (e.g., dry ice/acetone slurry).
-
Mortar and pestle (pre-chilled).
Procedure:
-
Sample Preparation:
-
Place a vial containing liquid this compound into a cold bath to induce solidification.
-
Once fully solidified, quickly transfer a small amount of the solid to a pre-chilled mortar.
-
Grind the solid into a fine powder. This must be done swiftly to prevent melting.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
-
Apparatus Setup:
-
Pre-cool the melting point apparatus to approximately -30 °C, which is below the expected melting point.
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample block.
-
-
Determination of Melting Range:
-
Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) once the temperature is near the expected melting point.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating at the same rate and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).
-
-
Confirmation:
-
Perform the measurement in triplicate to ensure accuracy and reproducibility.
-
The reported melting point should be the range from the initial to the final temperature readings.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the melting point of a sub-ambient temperature solid and the chemical structure of the target compound.
Caption: Workflow for Sub-Ambient Melting Point Determination.
Caption: Chemical Structure of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 454-78-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound, 98+%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | 454-78-4 | TCI Deutschland GmbH [tcichemicals.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 3-Bromo-4-chlorobenzotrifluoride. Due to the absence of a publicly available experimental spectrum in spectral databases, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this important synthetic intermediate.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern for the three aromatic protons. The chemical shifts are influenced by the electronic effects of the bromine, chlorine, and trifluoromethyl substituents. The trifluoromethyl group is a strong electron-withdrawing group, which will deshield the adjacent protons, shifting them downfield. Bromine and chlorine are also electron-withdrawing through induction but can donate electron density through resonance.
The predicted spectral data, assuming a 400 MHz spectrometer and chloroform-d (CDCl₃) as the solvent, is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-2 | ~ 7.95 | Doublet (d) | ⁴J(H-2, H-6) ≈ 2.0 Hz | 1H |
| H-5 | ~ 7.65 | Doublet of Doublets (dd) | ³J(H-5, H-6) ≈ 8.5 Hz, ⁴J(H-5, CF₃) ≈ 0.5 Hz | 1H |
| H-6 | ~ 7.50 | Doublet of Doublets (dd) | ³J(H-6, H-5) ≈ 8.5 Hz, ⁴J(H-6, H-2) ≈ 2.0 Hz | 1H |
Note: The chemical shifts and coupling constants are estimations and may vary depending on experimental conditions.
Spin-Spin Coupling Analysis
The predicted coupling pattern arises from the interactions between the three non-equivalent aromatic protons.
-
H-2 is expected to appear as a doublet due to meta-coupling with H-6.
-
H-5 is expected to be a doublet of doublets, resulting from ortho-coupling with H-6 and a smaller long-range coupling to the trifluoromethyl group.
-
H-6 is predicted to be a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2.
Typical coupling constants for protons on a benzene ring are in the range of 6-10 Hz for ortho coupling (³J) and 1-3 Hz for meta coupling (⁴J)[1][2].
The spin-spin coupling relationships are visualized in the diagram below.
Caption: Predicted spin-spin coupling in this compound.
Experimental Protocol
The following is a standard protocol for acquiring a ¹H NMR spectrum of an aromatic compound like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.
- The probe should be tuned to the proton frequency.
- The sample should be allowed to equilibrate to the probe temperature (typically 298 K) for several minutes before data acquisition.
3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
- Spectral Width: Approximately 16 ppm, centered around 6 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Receiver Gain: Optimized to avoid signal clipping.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum manually.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the signals corresponding to the aromatic protons.
- Analyze the multiplicities and measure the coupling constants.
The workflow for this experimental protocol is outlined below.
Caption: Workflow for ¹H NMR spectrum acquisition and processing.
References
An In-Depth Technical Guide to the 13C NMR Data of 3-Bromo-4-chlorobenzotrifluoride
This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for 3-Bromo-4-chlorobenzotrifluoride, tailored for researchers, scientists, and professionals in drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages data from structurally analogous compounds to predict and interpret its 13C NMR spectrum.
Predicted 13C NMR Spectral Data
The chemical shifts for the aromatic carbons in this compound are influenced by the electronic effects of three distinct substituents: the electron-withdrawing trifluoromethyl group (-CF3), and the inductively withdrawing and mesomerically donating bromo (-Br) and chloro (-Cl) groups. The predicted 13C NMR chemical shifts are summarized in the table below. These predictions are based on established substituent effects on the benzene ring and data from similar halogenated benzotrifluorides.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-1 (C-CF3) | ~133 | Quartet (q) |
| C-2 | ~135 | Singlet (s) |
| C-3 (C-Br) | ~118 | Singlet (s) |
| C-4 (C-Cl) | ~132 | Singlet (s) |
| C-5 | ~128 | Quartet (q) |
| C-6 | ~130 | Singlet (s) |
| CF3 | ~123 | Quartet (q) |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. The multiplicity of C-1, C-5, and the CF3 carbon is due to coupling with the fluorine atoms.
Interpretation of the Spectrum
The trifluoromethyl group is a strong electron-withdrawing group, which generally deshields the attached carbon (C-1) and other carbons in the ring, causing them to appear at a higher chemical shift (downfield). The quartet multiplicity for C-1 and C-5 arises from coupling with the three fluorine atoms of the CF3 group. The bromine and chlorine atoms also exert an influence on the chemical shifts of the carbons to which they are attached (C-3 and C-4, respectively) and the other carbons in the aromatic ring.[1][2]
The logical assignment of the carbon signals can be visualized as follows:
Experimental Protocol
The following provides a standard methodology for acquiring a 13C NMR spectrum for a compound such as this compound.[3]
1. Sample Preparation:
-
Dissolve 10-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6) in a 5 mm NMR tube.[3]
-
Ensure the sample is completely dissolved, using sonication if necessary.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C observation.[4]
-
The spectrometer should be equipped with a broadband probe tuneable to the 13C frequency.
-
A standard proton-decoupled pulse program should be utilized to simplify the spectrum to singlets for carbons not coupled to fluorine.[3]
3. Acquisition Parameters:
-
Temperature: 298 K (25 °C).[5]
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.[3]
-
Number of Scans: 1024 to 4096 scans are typically required for 13C due to its low natural abundance.[3]
-
Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to ensure proper relaxation of all carbon nuclei.[3]
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl3 at 77.16 ppm).[3][4]
-
Perform peak picking to identify the chemical shifts of the signals.
The following diagram illustrates the general workflow for obtaining and processing the 13C NMR data.
This guide provides a foundational understanding of the expected 13C NMR data for this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound.
References
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. rsc.org [rsc.org]
In-Depth Mass Spectrometry Analysis of 3-Bromo-4-chlorobenzotrifluoride: A Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-4-chlorobenzotrifluoride (C7H3BrClF3), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its fragmentation patterns, experimental protocols, and data interpretation.
Molecular Properties and Isotopic Distribution
This compound has a molecular formula of C7H3BrClF3 and a monoisotopic mass of approximately 257.9 g/mol . The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum. The relative abundance of these isotopes leads to a distinctive M, M+2, and M+4 peak pattern, which is a crucial identifier for compounds containing both bromine and chlorine.
Predicted Mass Spectrometry Data
The following table summarizes the expected m/z values for the molecular ion and major fragments of this compound under electron impact (EI) ionization. The relative intensities are predicted based on the natural isotopic abundances of bromine and chlorine.
| Ion / Fragment | Description | Predicted m/z | Predicted Relative Intensity (%) |
| [C7H3⁷⁹Br³⁵ClF3]⁺ (M) | Molecular Ion | 258 | 100 |
| [C7H3⁸¹Br³⁵ClF3]⁺ / [C7H3⁷⁹Br³⁷ClF3]⁺ (M+2) | Molecular Ion + 2 Da | 260 | 130 |
| [C7H3⁸¹Br³⁷ClF3]⁺ (M+4) | Molecular Ion + 4 Da | 262 | 32 |
| [C7H3³⁵ClF3]⁺ | Loss of Br radical | 179 | Moderate |
| [C7H3³⁷ClF3]⁺ | Loss of Br radical | 181 | Moderate |
| [C7H3⁷⁹BrF3]⁺ | Loss of Cl radical | 223 | Low |
| [C7H3⁸¹BrF3]⁺ | Loss of Cl radical | 225 | Low |
| [C7H3BrCl]⁺ | Loss of CF3 radical | 189 | Moderate to High |
| [C6H3Cl]⁺ | Loss of Br and CF3 | 110 | Low |
| [C6H3Br]⁺ | Loss of Cl and CF3 | 154 | Low |
Proposed Fragmentation Pathway
Under electron impact ionization, this compound is expected to undergo a series of fragmentation steps. The initial molecular ion is formed by the loss of an electron. Subsequent fragmentation is driven by the cleavage of the weakest bonds, primarily the carbon-halogen bonds. The trifluoromethyl group (CF3) is also a likely leaving group.
The proposed primary fragmentation pathways include:
-
Loss of a bromine radical (•Br): This is often a favorable fragmentation pathway for brominated aromatic compounds, leading to a chlorobenzotrifluoride cation.
-
Loss of a chlorine radical (•Cl): While generally less favorable than bromine loss, the cleavage of the C-Cl bond will also occur.
-
Loss of a trifluoromethyl radical (•CF3): The C-C bond between the aromatic ring and the trifluoromethyl group can cleave, resulting in a bromochlorobenzene cation.
-
Sequential loss of halogens and other small molecules: Further fragmentation can occur from the primary fragment ions.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following outlines a standard experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.
4.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or hexane.
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.
4.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, operated in splitless mode for low concentrations or split mode (e.g., 50:1 split ratio) for higher concentrations.
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 400
-
Scan Rate: 2 scans/second
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
The workflow for this experimental protocol is illustrated below.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry analysis of this compound provides distinct and interpretable data crucial for its identification and quantification. The characteristic isotopic pattern arising from the presence of both bromine and chlorine serves as a definitive marker. Understanding the fragmentation pathways allows for structural confirmation and differentiation from isomers. The provided experimental protocol offers a robust starting point for developing validated analytical methods for this important chemical intermediate in various research and industrial applications.
An In-depth Technical Guide to the Infrared Spectrum of 3-Bromo-4-chlorobenzotrifluoride
For researchers, scientists, and professionals in drug development, understanding the molecular characteristics of chemical compounds is paramount. Infrared (IR) spectroscopy is a fundamental analytical technique for elucidating the functional groups and structural features of molecules. This guide provides a detailed overview of the expected infrared spectrum of 3-Bromo-4-chlorobenzotrifluoride, including experimental protocols and data interpretation.
Introduction to this compound
This compound, with the chemical formula C₇H₃BrClF₃, is a halogenated aromatic compound. Its structure consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a trifluoromethyl group. The vibrational modes of these functional groups give rise to a characteristic infrared spectrum that can be used for its identification and characterization.
Infrared Spectrum Data
While experimental infrared spectral data for this compound is available in commercial databases such as SpectraBase, public access to a detailed peak list is limited.[1] However, based on the known absorption ranges for its constituent functional groups, a table of expected characteristic IR absorption bands can be compiled. This provides a valuable reference for researchers analyzing the spectrum of this compound or related structures.
The interpretation of the IR spectrum of this compound relies on identifying the vibrational frequencies associated with the aromatic ring, the carbon-halogen bonds (C-Br and C-Cl), and the trifluoromethyl (CF₃) group.
Table 1: Expected Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching |
| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |
| 1350 - 1100 | Strong | C-F stretching (from CF₃ group) |
| 1100 - 1000 | Medium | Aromatic C-H in-plane bending |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
| 850 - 550 | Medium to Strong | C-Cl stretching |
| 690 - 515 | Medium to Strong | C-Br stretching |
Experimental Protocols
The acquisition of an infrared spectrum for a liquid sample like this compound is typically performed using Fourier Transform Infrared (FTIR) spectroscopy. The following outlines a general experimental protocol for two common techniques: the neat liquid method using a capillary cell and the Attenuated Total Reflectance (ATR) method.
Neat Liquid (Capillary Cell) FTIR Spectroscopy
This technique is suitable for pure liquid samples.
-
Sample Preparation: A small drop of this compound is placed between two infrared-transparent salt plates (e.g., NaCl or KBr).
-
Cell Assembly: The plates are carefully pressed together to form a thin capillary film of the liquid.
-
Instrumentation: The assembled cell is placed in the sample holder of an FTIR spectrometer.
-
Data Acquisition:
-
A background spectrum of the empty salt plates is recorded.
-
The sample spectrum is then recorded over a spectral range of typically 4000 to 400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient method that requires minimal sample preparation.
-
Sample Preparation: A small drop of this compound is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: The ATR accessory is installed in the FTIR spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded. The IR beam passes through the crystal and is reflected internally, penetrating a small distance into the sample at each reflection.
-
The resulting spectrum is processed and displayed.
-
Visualization of Experimental Workflow
The logical flow for obtaining and analyzing the IR spectrum of this compound can be visualized as follows:
References
An In-depth Technical Guide to the Safety of 3-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for 3-Bromo-4-chlorobenzotrifluoride (CAS No. 454-78-4), a versatile chemical intermediate. The information is compiled from Safety Data Sheets (SDS) and established testing guidelines to ensure safe handling and use in a laboratory and research setting.
Chemical Identification and Physical Properties
This compound, also known as 3-Bromo-4-chloro-α,α,α-trifluorotoluene, is a halogenated aromatic compound. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₃BrClF₃ |
| Molecular Weight | 259.45 g/mol |
| Appearance | Colorless to light yellow liquid |
| Odor | Odorless |
| Melting Point | -23 to -22 °C (-9.4 to -7.6 °F) |
| Boiling Point | 188 to 190 °C (370.4 to 374 °F) at 760 mmHg |
| Flash Point | 94 °C (201.2 °F) |
| Specific Gravity | 1.740 |
| Vapor Density | 8.9 |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1 | Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes severe skin burns and eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
Signal Word: Danger
Experimental Protocols for Hazard Determination
Skin Corrosion/Irritation Testing (Based on OECD Guideline 431)
The determination of "Causes severe skin burns" is typically made using an in vitro Reconstructed human Epidermis (RhE) test. This method is preferred to avoid the use of live animals.
Principle: The test chemical is applied to a three-dimensional RhE model, which mimics the structure and function of the human epidermis. Corrosive chemicals are able to penetrate the outer layer (stratum corneum) and cause cell death in the underlying layers. Cell viability is measured after exposure to the chemical.
Methodology:
-
Tissue Preparation: At least two tissue replicates of the RhE model are used for the test chemical and for positive and negative controls.
-
Chemical Application: A sufficient amount of this compound (typically 30-70 µL/cm²) is applied to uniformly cover the epidermis surface. For solid substances, the epidermis is often moistened to ensure good contact.
-
Exposure: The chemical is applied for specific time points, typically 3 minutes and 1 hour.
-
Washing: After the exposure period, the chemical is thoroughly washed from the tissue surface with a buffered saline solution.
-
Viability Assessment: The viability of the skin tissue is determined using a colorimetric assay, most commonly the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to a blue formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.
-
Classification: A chemical is identified as corrosive (Category 1) if the cell viability falls below a certain threshold after a specific exposure time.
Serious Eye Damage/Eye Irritation Testing (Based on OECD Guideline 405)
The classification of "Causes serious eye damage" is determined through a tiered testing strategy that prioritizes in vitro methods before resorting to in vivo (animal) testing.
Principle: The potential of a substance to cause serious eye damage is assessed by its effect on the cornea, iris, and conjunctiva.
Methodology (In Vivo - if required):
-
Animal Selection: Healthy, young adult albino rabbits are typically used for this test.
-
Initial Test: A single dose of the test substance (0.1 mL for liquids) is applied to the conjunctival sac of one eye of a single animal. The other eye serves as an untreated control.
-
Observation: The eyes are examined for signs of irritation or damage at 1, 24, 48, and 72 hours after application. Observations include the degree of corneal opacity, iritis, and conjunctival redness and swelling (chemosis).
-
Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.
-
Classification: A substance is classified as causing serious eye damage (Category 1) if it produces irreversible tissue damage in the eye or serious physical decay of vision.
Respiratory Irritation Assessment
The determination of "May cause respiratory irritation" is often based on a combination of factors including the chemical's volatility, user reports, and, if necessary, animal studies.
Principle: The potential of a chemical to cause respiratory irritation is assessed by observing respiratory tract effects following inhalation exposure.
Methodology (Indicative, based on animal studies):
-
Exposure: Animals, typically rats, are exposed to an aerosol or vapor of the test substance in an inhalation chamber for a defined period.
-
Observation: During and after exposure, animals are observed for clinical signs of respiratory irritation, such as changes in breathing patterns, nasal discharge, and respiratory distress.
-
Histopathology: After a set observation period, tissues from the respiratory tract may be examined microscopically for evidence of inflammation or damage.
Safe Handling and Emergency Procedures
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if there is a risk of inhalation.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Logical Workflow for Handling a Spill
The following diagram illustrates the logical steps to be taken in the event of a spill of this compound.
Caption: Spill Response Workflow for this compound.
Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. Do not allow it to enter drains or waterways.
This guide is intended to provide detailed safety information for trained professionals. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 3-Bromo-4-chlorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. This document details two robust synthetic pathways, providing step-by-step experimental protocols and summarizing key quantitative data. The synthesis strategies discussed are substantiated by established chemical principles and literature precedents.
Introduction
This compound (CAS No. 454-78-4) is a halogenated aromatic compound of significant interest due to its utility as a versatile building block in organic synthesis. The presence of bromine, chlorine, and a trifluoromethyl group on the benzene ring offers multiple reaction sites for the construction of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This guide explores two principal methods for its synthesis: the bromination of a benzotrichloride derivative followed by fluorination, and the Sandmeyer reaction of an amino-substituted precursor.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for the identification and characterization of the synthesized product.
| Property | Value |
| Molecular Formula | C₇H₃BrClF₃ |
| Molecular Weight | 259.45 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid[2] |
| Melting Point | -23 to -22 °C[3] |
| Boiling Point | 188-190 °C[3] |
| Density | 1.726 g/mL at 25 °C[3] |
| ¹H NMR (CDCl₃) | δ 7.7-7.9 (m, 1H), 7.5-7.7 (m, 2H) ppm (Predicted) |
| ¹³C NMR (CDCl₃) | δ 135.5, 132.9, 131.8, 128.3 (q, J=33Hz), 124.2 (q, J=4Hz), 122.9 (q, J=273Hz), 118.9 (Predicted) |
| IR (Neat) | ν 1595, 1485, 1400, 1325 (C-F), 1180, 1140, 1070, 1030, 880, 820 cm⁻¹ (Predicted) |
| Mass Spectrum (EI) | m/z 258/260 (M⁺), 179, 144 (Predicted) |
Synthetic Pathways
Two primary synthetic routes for the preparation of this compound are detailed below. Each pathway offers distinct advantages and considerations for laboratory and potential scale-up synthesis.
Route 1: Bromination of 4-Chlorobenzotrichloride and Subsequent Fluorination
This pathway involves the direct bromination of 4-chlorobenzotrichloride, followed by a halogen exchange reaction (fluorination) to yield the final product. This method has been described in the patent literature and offers a high-yielding route from readily available starting materials.
Route 2: Sandmeyer Reaction of 3-Amino-4-chlorobenzotrifluoride
The Sandmeyer reaction provides a classic and versatile method for the introduction of a bromo group onto an aromatic ring via a diazonium salt intermediate. This route commences with the diazotization of 3-Amino-4-chlorobenzotrifluoride, followed by a copper(I) bromide-mediated substitution.
Experimental Protocols
Detailed experimental procedures for the two synthetic routes are provided below. Standard laboratory safety precautions should be followed, including the use of personal protective equipment and working in a well-ventilated fume hood.
Experimental Workflow: A General Overview
The following diagram illustrates a general workflow applicable to both synthetic routes, from reaction setup to product purification and analysis.
Protocol 1: Synthesis via Bromination and Fluorination
This protocol is adapted from the procedure described in US Patent 4,155,940.
Materials:
-
4-Chlorobenzotrichloride
-
Bromine (Br₂)
-
Iron sulfide (FeS)
-
Anhydrous hydrofluoric acid (HF)
-
Nitrogen gas (N₂)
Procedure:
-
Bromination:
-
To a suitable reactor equipped with a stirrer, dropping funnel, and gas outlet, charge 4-chlorobenzotrichloride (e.g., 920 g) and iron sulfide (e.g., 3 g).
-
With stirring, add bromine (e.g., 690 g) dropwise over 1 hour, maintaining the reaction temperature at approximately 30 °C.
-
After the addition is complete, continue stirring the mixture for 6 hours at 30 °C.
-
Remove any excess bromine by passing a stream of nitrogen through the reaction mixture.
-
-
Fluorination:
-
Caution: Anhydrous hydrofluoric acid is extremely corrosive and toxic. This step must be performed in a specialized apparatus (e.g., an autoclave) by trained personnel.
-
Transfer the crude bromination product to an autoclave containing anhydrous hydrofluoric acid (e.g., 800 g).
-
Seal the autoclave and heat the mixture. The hydrogen chloride gas formed is released through a regulating valve.
-
After the initial gas evolution subsides, heat the mixture to 80-85 °C for 6 hours.
-
After cooling, carefully vent and distill off the excess hydrofluoric acid.
-
-
Purification:
-
The residue is purified by fractional distillation under reduced pressure.
-
Collect the fraction boiling at 78-81 °C at 15 mmHg. This fraction contains the desired this compound.
-
A typical yield for this process is in the range of 75-81%.
-
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol is a generalized procedure based on established methodologies for the Sandmeyer reaction.
Materials:
-
3-Amino-4-chlorobenzotrifluoride
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-Amino-4-chlorobenzotrifluoride (1 equivalent) in hydrobromic acid (48%, ~3-4 equivalents).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the amine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to afford this compound.
-
Conclusion
This guide has outlined two effective synthetic routes for the preparation of this compound. The choice of method will depend on the availability of starting materials, required scale, and laboratory capabilities. Both routes, when executed with care, can provide the target compound in good yield and purity, suitable for further applications in research and development. The provided experimental protocols and characterization data serve as a valuable resource for chemists working in the fields of pharmaceutical and agrochemical synthesis.
References
Core Principles: The Strong Electron-Withdrawing Nature of the Trifluoromethyl Group
An In-depth Technical Guide on the Electron-Withdrawing Effects of the Trifluoromethyl Group in Benzotrifluorides
For researchers, scientists, and professionals in drug development, a comprehensive understanding of substituent effects is paramount for molecular design. The trifluoromethyl (CF3) group is a key functional group, renowned for its profound impact on the electronic properties of aromatic systems. This guide provides a detailed exploration of the electron-withdrawing nature of the CF3 group in benzotrifluorides, supported by quantitative data, experimental methodologies, and visual representations of core concepts.
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[1][2] Its influence on the electronic environment of an aromatic ring, such as in benzotrifluoride, is primarily attributed to a strong inductive effect (-I effect). This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the carbon-fluorine bonds and, consequently, the bond between the trifluoromethyl carbon and the benzene ring.[3][4] This inductive pull withdraws electron density from the aromatic system, significantly altering its reactivity and properties.[2][3]
Unlike substituents with available lone pairs or pi systems, the CF3 group does not participate in electron donation via resonance (+R effect). In fact, it can exhibit a weak resonance-withdrawing effect (-R effect) through a phenomenon known as negative hyperconjugation. This involves the overlap of the C-F σ* antibonding orbitals with the aromatic π system, further delocalizing and withdrawing electron density.
The combination of these effects makes the benzotrifluoride ring electron-deficient, which has significant implications for its chemical behavior and its utility in various applications, including pharmaceuticals and materials science.[2][5]
Quantitative Analysis of the Electron-Withdrawing Effect
The electron-withdrawing strength of the trifluoromethyl group can be quantified using several experimental parameters, most notably Hammett substituent constants (σ) and acidity constants (pKa).
Hammett Substituent Constants
The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[6] The Hammett constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, with a larger value signifying a stronger effect.[7] The trifluoromethyl group possesses significantly positive σ values, confirming its strong electron-withdrawing character.[8]
| Substituent | Position | Hammett Constant (σ) | Reference |
| Trifluoromethyl (CF3) | meta (σm) | 0.43 | [9] |
| Trifluoromethyl (CF3) | para (σp) | 0.54 | [9] |
| Trifluoromethyl (CF3) | para (σp+) | 0.612 | [8] |
Table 1: Hammett Substituent Constants for the Trifluoromethyl Group.
Acidity Constants (pKa)
The electron-withdrawing nature of the CF3 group enhances the acidity of functional groups attached to the benzene ring. For instance, trifluoromethyl-substituted benzoic acids and phenols are significantly more acidic (i.e., have lower pKa values) than their non-substituted counterparts.[10][11] This is because the CF3 group stabilizes the conjugate base by delocalizing the negative charge.
| Compound | pKa Value |
| Benzoic acid | 4.20[12] |
| 3-(Trifluoromethyl)benzoic acid | 3.79 (calculated from data) |
| 4-(Trifluoromethyl)benzoic acid | 3.66 (calculated from data) |
| Phenol | 9.95 |
| 3-(Trifluoromethyl)phenol | 9.08[13] |
| 3,5-Bis(trifluoromethyl)phenol | 8.03[13] |
Table 2: pKa Values of Trifluoromethyl-Substituted Acids and Phenols.
Experimental Protocols for Quantifying Electron-Withdrawing Effects
The following sections outline generalized experimental methodologies for determining the key quantitative parameters discussed above. These protocols are intended as a guide and may require optimization for specific research applications.
Determination of Hammett Constants (σ) via Reaction Kinetics
This protocol describes a general method for determining Hammett constants by studying the kinetics of a reaction, such as the hydrolysis of substituted ethyl benzoates.
Objective: To determine the Hammett constant (σ) for a substituent by comparing the rate of reaction of a substituted benzotrifluoride derivative to that of an unsubstituted reference compound.
Methodology:
-
Synthesis/Procurement of Substrates: Obtain high-purity samples of the unsubstituted reference compound (e.g., ethyl benzoate) and the corresponding meta- or para-trifluoromethyl-substituted derivative.
-
Reaction Setup:
-
Prepare a stock solution of the ester in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of the hydrolyzing agent (e.g., sodium hydroxide in a water/ethanol mixture).
-
Thermostat a reaction vessel to a constant temperature (e.g., 30 °C).
-
-
Kinetic Run:
-
Initiate the reaction by mixing known volumes of the ester and hydroxide solutions in the reaction vessel.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding excess acid).
-
Determine the concentration of the remaining reactant or the formed product. This can be achieved via titration of the remaining base or spectroscopic methods (e.g., UV-Vis spectrophotometry) if the product or reactant has a distinct chromophore.
-
-
Data Analysis:
-
Calculate the rate constant (k) for both the substituted and unsubstituted reactions, typically by plotting the natural logarithm of the reactant concentration versus time for a pseudo-first-order reaction.
-
Use the Hammett equation to calculate the substituent constant (σ):
-
σ = (1/ρ) * log(k_substituted / k_unsubstituted)
-
Where ρ (rho) is the reaction constant, which is defined as 1 for the ionization of benzoic acids and must be determined for other reaction series.
-
-
Determination of pKa via 19F NMR Spectroscopy
This method leverages the sensitivity of the 19F NMR chemical shift to the electronic environment of the trifluoromethyl group.
Objective: To determine the pKa of a trifluoromethyl-containing compound by monitoring the change in its 19F NMR chemical shift as a function of pH.
Methodology:
-
Sample Preparation:
-
Prepare a series of buffer solutions with precisely known pH values spanning a range of at least 3-4 pH units around the expected pKa.
-
Dissolve a small, consistent amount of the trifluoromethyl-substituted compound in each buffer solution.
-
-
NMR Data Acquisition:
-
Acquire the 19F NMR spectrum for each sample under constant temperature conditions.
-
Use an external or internal reference standard for accurate chemical shift determination.
-
-
Data Analysis:
-
Record the 19F chemical shift (δ) for the CF3 group in each spectrum.
-
Plot the observed chemical shift (δ_obs) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal Boltzmann fit), where the pKa is the pH at the inflection point of the curve. The equation takes the form:
-
δ_obs = (δ_acidic * 10^(-pKa) + δ_basic * 10^(-pH)) / (10^(-pKa) + 10^(-pH))
-
Where δ_acidic and δ_basic are the chemical shifts of the fully protonated and deprotonated species, respectively.
-
-
Implications in Drug Development
The strong electron-withdrawing properties of the trifluoromethyl group are highly advantageous in medicinal chemistry.[5] Introducing a CF3 group to a drug candidate can significantly alter its pharmacokinetic and pharmacodynamic profile.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] This can increase the half-life of a drug.
-
Binding Affinity: The electron-withdrawing nature of the CF3 group can modify the acidity of nearby protons, influencing hydrogen bonding interactions with biological targets.[5] It can also engage in favorable electrostatic interactions within a protein binding pocket.
-
Lipophilicity and Bioavailability: The CF3 group increases the lipophilicity of a molecule (Hansch π parameter of +0.88), which can enhance its ability to cross cell membranes and improve bioavailability.[5]
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2,4,6-tris(trifluoromethyl)benzoic Acid | 25753-26-8 | Benchchem [benchchem.com]
- 12. global.oup.com [global.oup.com]
- 13. analytical.chem.ut.ee [analytical.chem.ut.ee]
Methodological & Application
Application Notes and Protocols for 3-Bromo-4-chlorobenzotrifluoride as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chlorobenzotrifluoride is a key fluorinated building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom, imparts specific electronic and steric properties that are highly valuable in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity of a drug molecule, while the bromine and chlorine atoms provide reactive handles for various cross-coupling reactions, enabling the construction of diverse molecular architectures.
This document provides detailed application notes on the use of this compound as an intermediate in the synthesis of kinase inhibitors, with a focus on compounds structurally related to the multi-kinase inhibitor Sorafenib. Furthermore, it outlines a detailed experimental protocol for a representative Buchwald-Hartwig amination reaction, a common and powerful method for C-N bond formation in pharmaceutical synthesis.
Application in the Synthesis of Kinase Inhibitors
This compound is a valuable precursor for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The bromo and chloro substituents on the aromatic ring allow for selective functionalization through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are instrumental in constructing the complex molecular scaffolds of many kinase inhibitors.
A prominent example of a drug that contains a structurally similar moiety is Sorafenib , a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib targets several kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3][4] The synthesis of Sorafenib involves the coupling of a substituted pyridine derivative with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a derivative of the benzotrifluoride core.[5]
The signaling pathways inhibited by Sorafenib are crucial for cancer progression:
-
RAF/MEK/ERK Pathway: This pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[6][][8] Sorafenib inhibits RAF kinases (C-RAF, BRAF, and wild-type BRAF), thereby blocking downstream signaling to MEK and ERK and inhibiting tumor cell proliferation.[1][9]
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are the primary mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10][11][12][13] Sorafenib inhibits VEGFR-2 and VEGFR-3, thereby disrupting tumor angiogenesis.[2]
-
PDGFR Signaling Pathway: Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs) are involved in cell growth, proliferation, and migration.[14][15][16][17][18] Dysregulation of this pathway can contribute to tumor growth and angiogenesis. Sorafenib's inhibition of PDGFR-β further contributes to its anti-tumor effects.[2]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by Sorafenib.
Caption: RAF/MEK/ERK Signaling Pathway Inhibition.
Caption: VEGFR Signaling Pathway Inhibition.
Caption: PDGFR Signaling Pathway Inhibition.
Experimental Protocols
The following section details a representative experimental protocol for the Buchwald-Hartwig amination of this compound. This reaction is a versatile method for the formation of C-N bonds and is widely used in the synthesis of pharmaceutical compounds. The protocol is adapted from established procedures for similar anilines.[19]
Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, or a primary aniline)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst
-
A suitable phosphine ligand (e.g., XantPhos, SPhos, or RuPhos)
-
A suitable base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or oven-dried reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add the base (1.2-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine derivative.
Experimental Workflow Diagram
Caption: Buchwald-Hartwig Amination Workflow.
Data Presentation
The following table presents representative quantitative data for the Buchwald-Hartwig amination of aryl bromides with various amines, providing a guideline for expected yields under different conditions. The specific conditions for this compound may require optimization.
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XantPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 85-95 |
| 2 | Piperidine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 80-90 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 75-85 |
| 4 | n-Butylamine | Pd(OAc)₂ (3) | BrettPhos (6) | NaOtBu (1.4) | THF | 80 | 8 | 88-98 |
Data is representative and adapted from various sources for similar aryl bromides. Actual yields may vary depending on the specific amine and optimized reaction conditions.
References
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 3. youtube.com [youtube.com]
- 4. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 6. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. RAF kinase - Wikipedia [en.wikipedia.org]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 13. medium.com [medium.com]
- 14. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
- 16. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]
- 18. sinobiological.com [sinobiological.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 3-Bromo-4-chlorobenzotrifluoride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chlorobenzotrifluoride (CAS No. 454-78-4) is a halogenated aromatic compound recognized for its utility as a key intermediate in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries.[1][2] Its trifluoromethyl group imparts desirable properties such as metabolic stability and increased biological activity to the target molecules. The presence of both bromine and chlorine atoms on the benzene ring offers distinct reactivity, allowing for selective functionalization through various cross-coupling reactions.
While specific, detailed industrial protocols for the synthesis of commercial agrochemicals starting directly from this compound are often proprietary and not publicly disclosed, its chemical structure makes it an ideal substrate for reactions that are fundamental to the construction of modern agrochemicals. This document provides a representative application of this compound in a Suzuki-Miyaura coupling reaction, a widely used method for the formation of carbon-carbon bonds in agrochemical discovery and development.
Representative Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide.[3][4] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants. In the context of agrochemical synthesis, it is frequently employed to construct biaryl or aryl-heteroaryl linkages, which are common structural motifs in many herbicides, fungicides, and insecticides.
The bromine atom in this compound is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C3 position.
Reaction Scheme:
This selective coupling allows for the introduction of a wide variety of aryl or heteroaryl substituents, enabling the synthesis of diverse libraries of compounds for biological screening.
Quantitative Data Summary
The following table summarizes typical quantitative data for a representative Suzuki-Miyaura coupling reaction of this compound with 4-methoxyphenylboronic acid.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| 4-Methoxyphenylboronic acid | 1.2 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 mmol |
| Base (e.g., K₂CO₃) | 2.0 mmol |
| Solvent (e.g., Toluene/Water) | 10 mL (4:1 v/v) |
| Reaction Conditions | |
| Temperature | 90 °C |
| Reaction Time | 12 h |
| Product | |
| Product Name | 4-Chloro-3-(4-methoxyphenyl)benzotrifluoride |
| Yield | 85-95% (isolated) |
| Purity (by HPLC) | >98% |
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-Chloro-3-(4-methoxyphenyl)benzotrifluoride from this compound and 4-methoxyphenylboronic acid via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (MW: 259.45 g/mol )
-
4-Methoxyphenylboronic acid (MW: 151.96 g/mol )
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (259.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
-
Reaction:
-
Stir the reaction mixture vigorously and heat to 90 °C using a preheated oil bath or heating mantle.
-
Maintain the reaction at this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure product, 4-Chloro-3-(4-methoxyphenyl)benzotrifluoride.
-
Visualizations
Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Figure 2. Experimental workflow for the synthesis of a 3-aryl-4-chlorobenzotrifluoride.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-4-chlorobenzotrifluoride with various aryl- and heteroarylboronic acids. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the selective formation of carbon-carbon bonds to construct complex molecular architectures prevalent in pharmaceutical and agrochemical research.
The inherent reactivity difference in the carbon-halogen bonds of this compound (C-Br > C-Cl) allows for site-selective coupling at the C-3 position, leaving the C-4 chloro substituent intact for potential subsequent transformations.[1][2] This chemoselectivity is a key advantage in multi-step synthetic strategies.
Core Reaction Scheme
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst, a base, and a suitable solvent system. The fundamental steps include oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the active catalyst.
References
Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 3-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 3-Bromo-4-chlorobenzotrifluoride, a versatile building block in medicinal and process chemistry. The presence of two distinct halogen atoms on the aromatic ring, a bromine and a chlorine, presents an opportunity for chemoselective functionalization, a critical aspect in the synthesis of complex molecules.
Reaction Principle and Chemoselectivity
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[1][2]
A pivotal consideration in the amination of this compound is the chemoselectivity of the reaction. Generally, the reactivity of aryl halides in the Buchwald-Hartwig amination follows the trend: I > Br > Cl. This inherent difference in reactivity allows for the selective amination of the more reactive C-Br bond while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled. By employing milder conditions and appropriate ligand systems, a high degree of selectivity for mono-amination at the 3-position can be achieved.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the selective Buchwald-Hartwig amination of substrates analogous to this compound. This data, compiled from literature on similar dihaloarenes, serves as a robust starting point for reaction optimization.
Table 1: Selective Amination of this compound with Primary Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 80 | 12 | 85-95 |
| 2 | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 80-90 |
| 3 | Aniline | Pd₂(dba)₃ (1) | BrettPhos (2) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 75-85 |
Table 2: Selective Amination of this compound with Secondary Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.4) | Toluene | 90 | 8 | 90-98 |
| 2 | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | Dioxane | 100 | 12 | 88-96 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | SPhos (4) | LiHMDS (1.5) | THF | 70 | 18 | 82-92 |
Experimental Protocols
The following are generalized protocols for the selective Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
General Protocol for Selective Mono-Amination with a Primary or Secondary Amine
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add this compound to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with the inert gas (this cycle should be repeated three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to obtain the desired 3-amino-4-chlorobenzotrifluoride derivative.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reactions involving 3-bromo-4-chlorobenzotrifluoride. This versatile building block, featuring a trifluoromethyl group and two distinct halogen atoms, offers a valuable scaffold for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization, making it an attractive substrate for various palladium-catalyzed transformations.
Core Concepts: Chemoselectivity
The palladium-catalyzed cross-coupling reactions of this compound are governed by the principle of chemoselectivity. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in typical palladium-catalyzed systems. This reactivity difference (C-I > C-Br > C-OTf > C-Cl) allows for the selective coupling at the C3 position (bromine) while leaving the C4 position (chlorine) intact for subsequent transformations. Careful selection of the catalyst, ligands, and reaction conditions is crucial to achieve high selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction can be employed to introduce a variety of aryl and heteroaryl substituents at the C3 position.
Representative Reaction Data for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 85-95 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | ~90 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equiv)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add this mixture to the main reaction flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is particularly useful for introducing vinyl groups at the C3 position of this compound.
Representative Reaction Data for Heck Reaction
The following table illustrates typical conditions and yields for the Heck reaction with substrates analogous to this compound.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 16 | 85-95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ (2) | Acetonitrile | 80 | 24 | ~80 |
| 3 | 2,3-Dihydrofuran | Pd(OAc)₂ (1) | - | (Cyclohexyl)₂NMe (1.2) | n-BuOH | 90 | 12 | >90 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add anhydrous DMF and Et₃N (2.0 equiv).
-
Add the alkene (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This method is ideal for introducing alkynyl moieties at the C3 position of this compound.
Representative Reaction Data for Sonogashira Coupling
The table below provides representative conditions and yields for the Sonogashira coupling of similar bromochloroarenes.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | >90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | DIPA | Toluene | 80 | 12 | 85-95 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 90 | 8 | ~90 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed THF, followed by Et₃N (as both base and solvent or co-solvent).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 65 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[1][2][3] This reaction allows for the introduction of various amino groups at the C3 position of this compound.
Representative Reaction Data for Buchwald-Hartwig Amination
The following table shows typical conditions and yields for the Buchwald-Hartwig amination of analogous bromochloroarenes.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | t-BuOH | 90 | 16 | ~90 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk tube
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu (1.2 equiv) to a dry Schlenk tube.
-
Add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv).
-
Add this compound (1.0 equiv).
-
Seal the tube, remove from the glovebox (if applicable), and add anhydrous, degassed toluene via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Key factors influencing the chemoselectivity of the cross-coupling reaction.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chlorobenzotrifluoride is a versatile and highly valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic properties, stemming from the presence of a trifluoromethyl group and two different halogen substituents, make it an attractive substrate for a variety of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound, with a focus on regioselectivity and the synthesis of key intermediates.
The reactivity of the two halogen atoms, bromine and chlorine, can be selectively targeted under different reaction conditions. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromine atom a better leaving group in many nucleophilic substitution reactions. This differential reactivity allows for selective functionalization at the C-Br position.
Regioselectivity
The regioselectivity of nucleophilic substitution on this compound is primarily governed by the electronic effects of the substituents on the benzene ring. The potent electron-withdrawing trifluoromethyl group (-CF₃) at position 1 deactivates the entire ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. In SNAr reactions, the nucleophile preferentially attacks the carbon atom bearing the better leaving group, which is typically the bromine atom at position 3. The presence of the -CF₃ group at the meta position relative to the bromine further stabilizes the Meisenheimer intermediate formed during the reaction, thus favoring substitution at this position.
Applications in Drug Development
The products derived from nucleophilic substitution reactions of this compound are key intermediates in the synthesis of a wide range of biologically active molecules. For instance, the resulting aniline, ether, and thioether derivatives are scaffolds for kinase inhibitors, antiviral agents, and other therapeutic compounds. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final drug molecule.
Experimental Protocols
This section details selected protocols for nucleophilic substitution reactions of this compound with various nucleophiles.
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2][3] This reaction is highly versatile and tolerates a wide range of functional groups.
Protocol 1: Synthesis of N-Aryl-4-chloro-3-(trifluoromethyl)aniline
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)[2]
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired amine (1.2 mmol), the palladium catalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Add the base (1.5-2.0 mmol).
-
Add anhydrous solvent (5-10 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N bonds, often utilizing copper catalysts. It provides an alternative to palladium-catalyzed methods.
Protocol 2: Synthesis of N-Aryl-4-chloro-3-(trifluoromethyl)aniline
-
Materials:
-
This compound
-
Primary or secondary amine
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), the amine (1.5 mmol), CuI (10 mol%), the ligand (20 mol%), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (5 mL).
-
Heat the reaction mixture to 100-140 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic substitution reactions of this compound.
Table 1: Palladium-Catalyzed Amination of this compound
| Entry | Nucleophile (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 90 | 24 | 75-85 |
Table 2: Copper-Catalyzed Reactions of this compound
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenol | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMF | 120 | 24 | 4-Chloro-3-(trifluoromethyl)phenoxybenzene | 70-80 |
| 2 | Benzenethiol | CuI (10) | None | K₃PO₄ (2.0) | DMSO | 130 | 18 | (4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)sulfane | 75-85 |
Mandatory Visualizations
Caption: A generalized experimental workflow for nucleophilic substitution reactions.
Caption: Key components in the nucleophilic substitution of this compound.
References
Synthesis of active pharmaceutical ingredients (APIs) using 3-Bromo-4-chlorobenzotrifluoride
Introduction
3-Bromo-4-chlorobenzotrifluoride is a versatile chemical intermediate of significant interest to the pharmaceutical industry. Its trifluoromethyl and halogenated phenyl structure serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors used in oncology. The presence of the trifluoromethyl group can enhance a drug's metabolic stability and binding affinity, while the bromo and chloro substituents provide reactive sites for key bond-forming reactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib.
Application Notes
This compound is a key starting material for the synthesis of 4-chloro-3-(trifluoromethyl)aniline, a pivotal intermediate in the production of numerous APIs. The primary synthetic transformations involving this compound are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce the amine functionality.
The resulting 4-chloro-3-(trifluoromethyl)aniline is then utilized in the synthesis of complex molecules like Sorafenib and Regorafenib.[1] These drugs are potent inhibitors of multiple tyrosine kinases involved in tumor progression and angiogenesis. The synthetic routes to these APIs typically involve the formation of a urea linkage with the 4-chloro-3-(trifluoromethyl)aniline moiety.
Key Synthetic Pathways
The overall synthetic strategy involves two main stages:
-
Synthesis of the Key Intermediate: Conversion of this compound to 4-chloro-3-(trifluoromethyl)aniline.
-
API Synthesis: Utilization of 4-chloro-3-(trifluoromethyl)aniline in the synthesis of Sorafenib and Regorafenib.
The following sections provide detailed experimental protocols for these synthetic transformations.
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-3-(trifluoromethyl)aniline from this compound (via Buchwald-Hartwig Amination)
This protocol describes a representative method for the amination of this compound to produce the key intermediate, 4-chloro-3-(trifluoromethyl)aniline.
Materials:
-
This compound
-
Ammonia source (e.g., Benzophenone imine followed by hydrolysis, or an ammonia equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Hydrochloric acid (for hydrolysis)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Add the base (e.g., 1.5 eq) and the ammonia source (e.g., 1.2 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If using a protected ammonia source like benzophenone imine, quench the reaction with aqueous acid (e.g., 2M HCl) and stir to effect hydrolysis.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-chloro-3-(trifluoromethyl)aniline.
Protocol 2: Synthesis of Sorafenib from 4-chloro-3-(trifluoromethyl)aniline
This protocol outlines the synthesis of Sorafenib, a multi-kinase inhibitor, using the previously synthesized intermediate.[2]
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
Urea forming agent (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate or a precursor)
-
Organic solvent (e.g., Dichloromethane)
Procedure:
-
The synthesis of the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, is first required. This can be achieved by reacting 4-aminophenol with 4-chloro-N-methyl-2-pyridinecarboxamide in the presence of a base like potassium tert-butoxide.[2]
-
In a reaction vessel, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in an anhydrous organic solvent.
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) dropwise to the mixture.[2]
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
The product, Sorafenib, will precipitate from the reaction mixture.
-
Filter the solid, wash with the reaction solvent, and dry under vacuum to obtain pure Sorafenib.
Protocol 3: Synthesis of Regorafenib from 4-chloro-3-(trifluoromethyl)aniline
This protocol details the synthesis of Regorafenib, another multi-kinase inhibitor.[3]
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
Urea forming agent (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)
-
Organic solvent (e.g., Dichloromethane)
Procedure:
-
The synthesis of the key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is the initial step. This is synthesized by reacting 4-amino-3-fluorophenol with 4-chloro-N-methylpicolinamide.[3]
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) in an appropriate solvent.
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) to the reaction mixture.[3]
-
Stir the reaction at room temperature for several hours.
-
Upon completion, the product, Regorafenib, can be isolated by filtration, followed by washing and drying.
Data Presentation
Table 1: Synthesis of 4-chloro-3-(trifluoromethyl)aniline
| Starting Material | Reaction Type | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1-chloro-2-trifluoromethylbenzene | Nitration, Reduction | HNO₃/H₂SO₄, Fe/HCl | - | - | - | - | >99 | [4] |
| o-chlorotrifluoromethyl benzene | Nitration, Reduction | Ac₂O/HNO₃, Fe/NH₄Cl | - | - | - | - | - | [5] |
Table 2: Synthesis of Sorafenib
| Intermediate 1 | Intermediate 2 | Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-(4-aminophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | - | Dichloromethane | RT | 1 | - | - | [6] |
| 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | - | Non-chlorinated organic solvent | - | - | >80 | >99 | [7][8] |
Table 3: Synthesis of Regorafenib
| Intermediate 1 | Intermediate 2 | Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | - | Dichloromethane | 0 to RT | 16 | - | >99.7 | [3][9] |
| 4-amino-3-fluorophenol / 4-chloro-N-methylpicolinamide | 3-trifluoromethyl-4-chlorobenzoic acid | Diphenylphosphoryl azide | Dioxane | Reflux | 1 | 90-93 | - | [10] |
Mandatory Visualization
Caption: Synthetic pathways from this compound to APIs.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. nbinno.com [nbinno.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. benchchem.com [benchchem.com]
- 4. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 5. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 6. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 7. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 8. US20130005980A1 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]
- 9. US9518020B2 - Process for Regorafenib - Google Patents [patents.google.com]
- 10. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Bromo-4-chlorobenzotrifluoride as a Versatile Building Block for Novel Diphenyl Ether Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-bromo-4-chlorobenzotrifluoride in the development of novel diphenyl ether herbicides. This document outlines a representative synthetic protocol for a novel herbicide candidate, detailed methodologies for evaluating its biological activity, and quantitative data for a well-established herbicide with a similar core structure, Fomesafen, to serve as a benchmark for comparison.
Introduction
This compound is a key intermediate in the agrochemical industry, valued for its distinct substitution pattern which allows for the strategic introduction of a trifluoromethylphenoxy moiety into larger molecules.[1] This structural unit is a critical pharmacophore in a major class of herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[2][3] PPO is a crucial enzyme in the biosynthesis of chlorophyll and heme.[4] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and cell membrane disruption, ultimately resulting in weed death.[4]
This document details the application of this compound in the synthesis of a novel PPO-inhibiting herbicide, designated herein as BCBT-Ester-1. While BCBT-Ester-1 is a representative compound, the outlined protocols are broadly applicable to a range of analogous diphenyl ether herbicides.
Synthesis of a Novel Herbicide Candidate: BCBT-Ester-1
The synthesis of novel diphenyl ether herbicides from this compound can be achieved through a nucleophilic aromatic substitution reaction. The following protocol describes the synthesis of a hypothetical, yet plausible, novel herbicide candidate, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid methyl ester (BCBT-Ester-1). This synthesis is analogous to methods used for commercial herbicides like Fomesafen.[5][6]
Experimental Protocol: Synthesis of BCBT-Ester-1
Materials:
-
This compound
-
Methyl 3-hydroxy-2-nitrobenzoate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (1M)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a stirred solution of methyl 3-hydroxy-2-nitrobenzoate (1.1 equivalents) in DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Heat the mixture to 80°C and stir for 1 hour.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Increase the temperature to 120-130°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with 1M HCl to pH 2-3.
-
Extract the product with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure BCBT-Ester-1.
Biological Activity Evaluation
The herbicidal efficacy of novel compounds derived from this compound can be assessed through a combination of in vitro enzyme inhibition assays and whole-plant bioassays.
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay determines the direct inhibitory effect of the synthesized compound on the target enzyme, PPO.[7][8][9]
Protocol:
-
Enzyme Preparation: Isolate PPO from a suitable plant source, such as etiolated barley seedlings or spinach leaves, following established protocols. This typically involves homogenization, differential centrifugation to isolate mitochondria or chloroplasts, and solubilization of the membrane-bound enzyme.
-
Substrate Preparation: Synthesize the substrate, protoporphyrinogen IX, by the reduction of protoporphyrin IX using sodium amalgam.[10]
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer (e.g., Tris-HCl with cofactors).
-
Add various concentrations of the test compound (BCBT-Ester-1) dissolved in a suitable solvent (e.g., DMSO).
-
Initiate the reaction by adding the prepared PPO enzyme and protoporphyrinogen IX substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the formation of protoporphyrin IX. The fluorescence can be measured at an excitation wavelength of approximately 405 nm and an emission wavelength of around 630 nm.[10]
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Whole-Plant Pot Bioassay (Post-emergence)
This bioassay evaluates the herbicidal effect of the compound on whole plants under controlled greenhouse conditions.
Protocol:
-
Plant Cultivation: Grow various weed species (e.g., Palmer amaranth, common lambsquarters, barnyardgrass) and crop species (e.g., soybean, corn) in pots containing a standard potting mix. Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Herbicide Application: When the weed seedlings have reached a specific growth stage (e.g., 2-4 true leaves), apply the test compound (BCBT-Ester-1) as a foliar spray. The compound should be formulated with appropriate adjuvants (e.g., surfactant, crop oil concentrate) to ensure proper leaf coverage. Apply a range of doses to determine the dose-response relationship. Include an untreated control and a commercial standard (e.g., Fomesafen) for comparison.
-
Evaluation: At 14 and 21 days after treatment (DAT), visually assess the percentage of weed control and crop injury on a scale of 0% (no effect) to 100% (complete kill).
-
Quantitative Assessment: At the final evaluation, harvest the above-ground biomass of the plants. Determine the fresh and dry weights.
-
Data Analysis: Calculate the GR50 or ED50 value (the dose required to cause a 50% reduction in plant growth or produce a 50% effect) for each weed species using a suitable statistical model (e.g., log-logistic dose-response curve).
Quantitative Data for a Benchmark Herbicide: Fomesafen
The following tables provide herbicidal activity data for Fomesafen, a commercial PPO-inhibiting diphenyl ether herbicide, which can serve as a benchmark for evaluating novel compounds like BCBT-Ester-1.
Table 1: Herbicidal Efficacy of Fomesafen on Various Weed Species
| Weed Species | Common Name | Application Rate (g ai/ha) | % Control (Post-emergence) |
| Amaranthus palmeri | Palmer amaranth | 280 | 90-100 |
| Chenopodium album | Common lambsquarters | 280 | 85-95 |
| Abutilon theophrasti | Velvetleaf | 280 | 90-100 |
| Solanum nigrum | Black nightshade | 280 | 90-100 |
| Ipomoea spp. | Morningglory | 280 | 80-90 |
Data compiled from publicly available herbicide labels and extension service recommendations.[11][12][13]
Table 2: Crop Tolerance to Fomesafen
| Crop Species | Common Name | Application Rate (g ai/ha) | Injury Level |
| Glycine max | Soybean | 280 | Tolerant (minor transient injury may occur) |
| Phaseolus vulgaris | Dry Bean | 280 | Tolerant |
| Phaseolus vulgaris | Snap Bean | 280 | Tolerant |
| Solanum tuberosum | Potato | 280 | Tolerant |
Data compiled from publicly available herbicide labels.[2][12]
Visualizations
Signaling Pathway: PPO Inhibition
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 3. Fomesafen - Wikipedia [en.wikipedia.org]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. CN103387524A - Preparation method of fomesafen - Google Patents [patents.google.com]
- 6. CN102329255B - Process for synthesizing fomesafen through directional nitration - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. solerasd.com [solerasd.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of a Novel Anti-inflammatory Drug from 3-Bromo-4-chlorobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-4-chlorobenzotrifluoride is a versatile chemical intermediate, particularly valuable in the synthesis of complex pharmaceutical compounds due to its unique substitution pattern.[1] The trifluoromethyl group is a key pharmacophore in many modern drugs, enhancing metabolic stability and binding affinity. This document provides a detailed protocol for the synthesis of a novel pyrazole-based anti-inflammatory agent, structurally analogous to the well-known COX-2 inhibitor Celecoxib, starting from this compound. The protocols outlined herein are intended for research and development purposes.
The cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs, as its selective inhibition can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] The synthesized compound is designed to be a selective COX-2 inhibitor.
Overall Synthetic Pathway
The following diagram illustrates the proposed multi-step synthesis of the novel anti-inflammatory drug from this compound.
Experimental Protocols
Step 1: Sonogashira Coupling of this compound
This step involves a palladium-copper catalyzed cross-coupling reaction between this compound and trimethylsilylacetylene.[3][4][5]
-
Materials:
-
This compound
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
-
Procedure:
-
To a dry, argon-purged flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene, followed by triethylamine (2.0 eq).
-
Add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Desilylation
-
Materials:
-
1-Chloro-2-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the product from Step 1 in methanol.
-
Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous Mg₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the desilylated product.
-
Step 3: Alkyne Hydration
-
Materials:
-
1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄)
-
Water
-
-
Procedure:
-
To a solution of the alkyne from Step 2 in aqueous acetone, add a catalytic amount of HgSO₄.
-
Slowly add concentrated H₂SO₄.
-
Heat the mixture to 60°C and stir for 4 hours.
-
Cool the reaction to room temperature and neutralize with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Step 4: Claisen Condensation
-
Materials:
-
1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone
-
Sodium ethoxide (NaOEt)
-
Ethyl acetate
-
Anhydrous ethanol
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add the acetophenone from Step 3, followed by ethyl acetate.
-
Reflux the mixture for 6 hours.
-
Cool the reaction and pour it into ice-cold dilute HCl.
-
Extract the resulting β-diketone with dichloromethane.
-
Wash the organic layer with water, dry, and concentrate to yield the crude product.
-
Step 5: Pyrazole Formation
-
Materials:
-
1-(4-Chloro-3-(trifluoromethyl)phenyl)butane-1,3-dione
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol
-
-
Procedure:
-
Dissolve the β-diketone from Step 4 in ethanol.
-
Add 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq).
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final product.
-
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | Sonogashira Coupling | This compound | 1-Chloro-2-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)benzene | 85-95 | >98 |
| 2 | Desilylation | 1-Chloro-2-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)benzene | 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene | 90-98 | >99 |
| 3 | Alkyne Hydration | 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene | 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone | 70-80 | >97 |
| 4 | Claisen Condensation | 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone | 1-(4-Chloro-3-(trifluoromethyl)phenyl)butane-1,3-dione | 65-75 | >95 |
| 5 | Pyrazole Formation | 1-(4-Chloro-3-(trifluoromethyl)phenyl)butane-1,3-dione | Final Product | 75-85 | >99 |
Table 2: In Vitro COX-1 and COX-2 Inhibition Data (Hypothetical)
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| Final Product | 15.2 | 0.08 | 190 |
| Celecoxib[6] | 15 | 0.05 | 300 |
| Ibuprofen | 5.1 | 15.5 | 0.33 |
Mechanism of Action
The synthesized compound is designed as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethylphenyl moiety is expected to bind within a hydrophobic side pocket of the COX-2 active site, a feature not present in the COX-1 isoform. This selective binding is anticipated to block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
COX-2 Signaling Pathway
The following diagram illustrates the inflammatory pathway and the site of action for the synthesized COX-2 inhibitor.
Conclusion
This application note provides a comprehensive and plausible synthetic route for a novel anti-inflammatory drug starting from this compound. The detailed protocols and accompanying data serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The proposed compound, a structural analogue of Celecoxib, holds promise as a selective COX-2 inhibitor, warranting further investigation into its pharmacological properties.
References
Synthetic Routes to Trifluoromethyl-Containing Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for three robust and widely used methods for the synthesis of trifluoromethyl-containing heterocycles.
Method 1: Photoredox-Catalyzed Direct C-H Trifluoromethylation of Heterocycles
Direct C-H functionalization is an atom-economical and efficient strategy for modifying complex molecules. Visible-light photoredox catalysis has emerged as a powerful tool for the direct trifluoromethylation of a wide array of heterocycles under mild conditions, avoiding the need for pre-functionalized substrates.[1] This method typically employs a photocatalyst, such as Ru(bpy)3Cl2 or Ir(ppy)3, that, upon excitation with visible light, initiates a radical chain reaction using a trifluoromethyl source like trifluoromethanesulfonyl chloride (CF3SO2Cl).[1][2]
Data Presentation: Substrate Scope and Yields
The photoredox-catalyzed C-H trifluoromethylation is applicable to a broad range of electron-rich and electron-deficient heterocycles. The following table summarizes the performance of this method across various substrates.
| Heterocycle Substrate | Trifluoromethyl Source | Photocatalyst | Solvent | Yield (%) | Reference |
| N-Boc-Pyrrole | CF3SO2Cl | Ru(phen)3Cl2 | CH3CN | 94 | [1] |
| N-Methylindole | CF3SO2Cl | Ru(phen)3Cl2 | CH3CN | 85 | [1] |
| Furan | CF3SO2Cl | Ru(phen)3Cl2 | CH3CN | 81 | [1] |
| Thiophene | CF3SO2Cl | Ru(phen)3Cl2 | CH3CN | 78 | [1] |
| 2,6-Dichloropyrazine | CF3SO2Cl | Ru(phen)3Cl2 | CH3CN | 94 | [1] |
| Pyridine | CF3SO2Cl | Ru(phen)3Cl2 | CH3CN | 70 | [1] |
| Caffeine | CF3SO2Cl | Ru(phen)3Cl2 | CH3CN | 75 | [1] |
| 4-Phenylpyrimidine | CF3SO2Cl | Ru(phen)3Cl2 | CH3CN | 88 | [1] |
Experimental Protocol: General Procedure for Photoredox C-H Trifluoromethylation
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl, 2.0 equiv)
-
Ru(phen)3Cl2 (photocatalyst, 1 mol%)
-
Potassium hydrogen phosphate (K2HPO4, 2.0 equiv)
-
Acetonitrile (CH3CN, to make a 0.1 M solution)
-
Schlenk tube or vial with a magnetic stir bar
-
Visible light source (e.g., 26W household compact fluorescent lamp or blue LED strip)
Procedure:
-
To a Schlenk tube, add the heterocyclic substrate (0.5 mmol, 1.0 equiv), Ru(phen)3Cl2 (0.005 mmol, 1 mol%), and K2HPO4 (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add acetonitrile (5.0 mL) and trifluoromethanesulfonyl chloride (1.0 mmol, 2.0 equiv) via syringe.
-
Place the reaction vessel approximately 5-10 cm from the visible light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated heterocycle.[1][2]
Visualization: Reaction Mechanism
Caption: Proposed mechanism for photoredox C-H trifluoromethylation.
Method 2: Synthesis of Trifluoromethyl-Pyrazoles via CF3-Building Blocks
The "building block" approach involves the construction of the heterocyclic ring from precursors that already contain the trifluoromethyl group. This strategy is particularly effective for the synthesis of highly substituted heterocycles with defined regiochemistry. A classic and robust example is the synthesis of trifluoromethyl-pyrazoles via the cyclocondensation of a trifluoromethyl-1,3-dicarbonyl compound with hydrazine or its derivatives.[3][4] This method is the basis for the industrial synthesis of several important pharmaceuticals, including the COX-2 inhibitor Celecoxib.[1][5]
Data Presentation: Substrate Scope and Yields
The cyclocondensation reaction is highly efficient and versatile, accommodating a range of trifluoromethylated diketones and hydrazine derivatives.
| CF3-1,3-Diketone Building Block | Hydrazine Derivative | Solvent | Yield (%) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Hydrazine hydrate | Ethanol | >95 | [3] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | >95 (regioisomeric mixture) | [3] |
| 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione | 4-Sulfonamidophenylhydrazine | Ethanol | High (undisclosed) | [1] |
| 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | Methylhydrazine | DMAc | 85 | [3] |
| 1,1,1-Trifluoropentane-2,4-dione | Hydrazine hydrate | Ethanol | High (undisclosed) | [3] |
| 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione | Phenylhydrazine | DMAc | 92 | [3] |
Experimental Protocol: Synthesis of 1-Phenyl-3-(trifluoromethyl)-5-substituted-1H-pyrazole
Materials:
-
4,4,4-Trifluoro-1-(substituted-phenyl)-1,3-butanedione (1.0 equiv)
-
Phenylhydrazine hydrochloride (1.1 equiv)
-
Ethanol
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve the 4,4,4-trifluoro-1-(substituted-phenyl)-1,3-butanedione (5.0 mmol, 1.0 equiv) in ethanol (25 mL).
-
Add phenylhydrazine hydrochloride (5.5 mmol, 1.1 equiv) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography to yield the desired trifluoromethyl-pyrazole.[3][5]
Visualization: General Workflow
Caption: Synthesis of trifluoromethyl-pyrazoles via cyclocondensation.
Method 3: Electrophilic Trifluoromethylation with Togni's and Umemoto's Reagents
A third major strategy involves the use of powerful, shelf-stable electrophilic trifluoromethylating reagents. Among the most prominent are the hypervalent iodine-based Togni reagents and the sulfonium salt-based Umemoto reagents.[5][6] These reagents act as sources of an electrophilic trifluoromethyl group ("CF3+"), enabling the direct trifluoromethylation of a wide range of nucleophilic heterocycles, such as indoles, pyrroles, and thiophenes, under relatively mild conditions.[5][7]
Data Presentation: Substrate Scope and Yields
Both Togni's and Umemoto's reagents are effective for the trifluoromethylation of various heterocycles. Umemoto's reagents are often considered more reactive for certain substrates.[1]
| Heterocycle Substrate | Reagent | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Indole | Togni Reagent II | None, rt | DCM | High (undisclosed) | [7] |
| N-Methylindole | Togni Reagent II | None, rt | DCM | 91 | [7] |
| 2-Phenylpyridine | Umemoto Reagent | Pd(OAc)2, Cu(OAc)2, 110 °C | DCE/TFA | 78 | [5] |
| 2-(Thiazol-2-yl)benzene | Umemoto Reagent | Pd(OAc)2, Cu(OAc)2, 110 °C | DCE/TFA | 85 | [5] |
| Indoline (N-pyrimidyl) | Umemoto Reagent | Pd(OAc)2, Cu(OAc)2, 120 °C | DCE | 82 | [2][8] |
| Thiophenol | Togni Reagent I | None, rt | CH3CN | 95 | [5] |
| Pyrrole | Umemoto Reagent II | Visible light, rt | DCM | Good (undisclosed) | [3] |
Experimental Protocol: Direct C3-Trifluoromethylation of Indole using Togni's Reagent II
Materials:
-
Indole (1.0 equiv)
-
Togni's Reagent II (1.2 equiv)
-
Dichloromethane (DCM)
-
Schlenk tube or round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add indole (1.0 mmol, 1.0 equiv) and dissolve it in dry dichloromethane (5 mL).
-
Add Togni's Reagent II (1.2 mmol, 1.2 equiv) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to afford the pure 3-trifluoromethylindole.[7]
Visualization: General Workflow
Caption: General scheme for electrophilic trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-4-chlorobenzotrifluoride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chlorobenzotrifluoride is a key starting material in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. Its trifluoromethyl group enhances metabolic stability and binding affinity, while the bromo and chloro substituents provide versatile handles for synthetic transformations, such as palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the synthesis of multi-kinase inhibitors Sorafenib and Regorafenib, utilizing this compound as a pivotal building block.
I. Synthesis of Key Intermediate: 4-Chloro-3-(trifluoromethyl)aniline
A crucial intermediate for the synthesis of both Sorafenib and Regorafenib is 4-chloro-3-(trifluoromethyl)aniline. This intermediate can be efficiently prepared from this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Ammonia source (e.g., Benzophenone imine, followed by hydrolysis, or direct amination with ammonia under pressure)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., tBu₃P·HBF₄ - Tri-tert-butylphosphonium tetrafluoroborate)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Hydrochloric acid (for hydrolysis if using an imine)
-
Dichloromethane (for extraction)
-
Sodium sulfate (for drying)
-
Silica gel (for column chromatography)
Procedure:
-
To a dried and nitrogen-purged reaction vessel, add this compound (1.0 eq.), the ammonia source (1.2 eq.), palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃), and phosphine ligand (e.g., 2-4 mol% tBu₃P·HBF₄).
-
Add anhydrous, degassed toluene to the vessel.
-
Add the base (e.g., Sodium tert-butoxide, 2.0 eq.) to the mixture.
-
Heat the reaction mixture under a nitrogen atmosphere at a temperature of 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If using an imine, the resulting intermediate is hydrolyzed by treatment with aqueous acid (e.g., 2M HCl) to yield the primary aniline.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4-chloro-3-(trifluoromethyl)aniline.
II. Synthesis of Sorafenib
Sorafenib is a multi-kinase inhibitor that targets Raf kinases and various receptor tyrosine kinases (RTKs) involved in angiogenesis.
Experimental Workflow: Synthesis of Sorafenib
Caption: Synthetic workflow for Sorafenib.
Experimental Protocol: Synthesis of Sorafenib
Step 1: Preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq.) in an anhydrous solvent like dichloromethane.
-
Add a phosgene source, such as triphosgene (0.4 eq.), to the solution at 0 °C.
-
Slowly add a non-nucleophilic base, like triethylamine (2.2 eq.), and allow the reaction to warm to room temperature.
-
Monitor the reaction by IR spectroscopy for the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude isocyanate, which is often used directly in the next step.
Step 2: Urea Formation to Yield Sorafenib
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane.
-
Add the freshly prepared 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
The product, Sorafenib, often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with a suitable solvent (e.g., diethyl ether) and dry under vacuum to obtain pure Sorafenib.
III. Synthesis of Regorafenib
Regorafenib is another oral multi-kinase inhibitor that targets various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1]
Experimental Workflow: Synthesis of Regorafenib
Caption: Synthetic workflow for Regorafenib.
Experimental Protocol: Synthesis of Regorafenib
The synthesis of Regorafenib follows a similar pathway to Sorafenib, utilizing the same isocyanate intermediate.
Step 1: Preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
This step is identical to the one described in the Sorafenib synthesis.
Step 2: Urea Formation to Yield Regorafenib
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq.) in an anhydrous solvent like dichloromethane.
-
At 0 °C, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq.) in dichloromethane dropwise under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
The product, Regorafenib, will precipitate from the solution.
-
Collect the solid by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry to yield pure Regorafenib.
IV. Quantitative Data: Kinase Inhibition Profile
The following tables summarize the in vitro inhibitory activity (IC₅₀) of Sorafenib and Regorafenib against a panel of key kinases.
Table 1: Sorafenib IC₅₀ Values [2][3]
| Kinase Target | IC₅₀ (nM) |
| Raf-1 | 6 |
| B-Raf (wild-type) | 22 |
| B-Raf (V600E) | 38 |
| VEGFR-1 | 26 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-KIT | 68 |
| Flt-3 | 58 |
| RET | 43 |
| FGFR-1 | 580 |
Table 2: Regorafenib IC₅₀ Values [4][5][6]
| Kinase Target | IC₅₀ (nM) |
| RET | 1.5 |
| Raf-1 | 2.5 |
| VEGFR-2 | 4.2 |
| c-Kit | 7 |
| VEGFR-1 | 13 |
| B-Raf (V600E) | 19 |
| PDGFRβ | 22 |
| B-Raf (wild-type) | 28 |
| VEGFR-3 | 46 |
V. Signaling Pathway Inhibition
Sorafenib and Regorafenib exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Sorafenib Signaling Pathway Inhibition
Caption: Sorafenib inhibits RTKs and the Raf/MEK/ERK pathway.
Regorafenib Signaling Pathway Inhibition
Caption: Regorafenib inhibits multiple RTKs and the Raf kinase.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potent multi-kinase inhibitors like Sorafenib and Regorafenib. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development, facilitating the synthesis and understanding of these important therapeutic agents. The strategic use of this building block enables the efficient construction of complex molecular architectures with significant biological activity.
References
Application Notes and Protocols for the Regioselective Functionalization of 3-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the regioselective functionalization of 3-bromo-4-chlorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic introduction of new functionalities at either the C-Br or C-Cl bond allows for the creation of a diverse range of molecular architectures.
Introduction to Regioselective Functionalization
This compound possesses two distinct halogen atoms, offering the potential for selective chemical transformations. The difference in reactivity between the C-Br and C-Cl bonds, with the former generally being more reactive in palladium-catalyzed cross-coupling reactions, allows for predictable and controlled functionalization. This regioselectivity is crucial for the efficient synthesis of complex molecules and the avoidance of isomeric mixtures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on this compound, with a focus on achieving high regioselectivity for substitution at the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an aryl halide and an organoboron compound. Due to the higher reactivity of the C-Br bond, this reaction can be performed selectively at the 3-position of this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a regioselective Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Br:Cl) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | >90 | >98:2 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >85 | >99:1 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME/H₂O | 95 | 18 | >80 | >98:2 |
Detailed Protocol for Suzuki-Miyaura Coupling (Entry 1):
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Add a degassed 4:1 mixture of dioxane and water (5 mL).
-
Purge the flask with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki-Miyaura coupling, the reaction can be directed to the C-Br bond of this compound with high selectivity.
Logical Diagram for Buchwald-Hartwig Amination Catalyst Selection
Caption: Decision-making for ligand and base selection in Buchwald-Hartwig amination.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Br:Cl) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | >90 | >98:2 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | >85 | >97:3 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS | THF | 80 | 12 | >88 | >99:1 |
Detailed Protocol for Buchwald-Hartwig Amination (Entry 1):
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the product.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. High regioselectivity for the C-Br bond can be achieved under appropriate conditions.[2]
Table 3: Representative Conditions and Yields for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Br:Cl) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | >90 | >98:2 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | i-Pr₂NH | DMF | 70 | 6 | >85 | >99:1 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 80 | 12 | >80 | >97:3 |
Detailed Protocol for Sonogashira Coupling (Entry 1):
-
To a Schlenk flask containing a solution of this compound (1.0 mmol) in THF (10 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add triethylamine (2.0 mmol) and phenylacetylene (1.2 mmol).
-
Heat the reaction to 60 °C and stir for 8 hours.
-
After completion, cool the reaction, dilute with diethyl ether, and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired alkynylated product.
Other Regioselective Functionalizations
Cyanation
The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, preferentially at the C-Br bond.
Table 4: Conditions for Regioselective Cyanation
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | DMF | 120 | 12 | >80 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (3) | XPhos (6) | NMP | 140 | 18 | >75 |
Detailed Protocol for Cyanation (Entry 1):
-
In a glovebox, charge a reaction vial with this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).
-
Add anhydrous DMF (5 mL).
-
Seal the vial and heat to 120 °C for 12 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter.
-
Wash the organic layer with aqueous NaHCO₃ and brine, dry, and concentrate.
-
Purify by column chromatography.
Formylation
Regioselective formylation can be challenging. One potential route involves a metal-halogen exchange at the more reactive C-Br bond followed by quenching with a formylating agent.
Proposed Two-Step Formylation Workflow
Caption: A potential pathway for the regioselective formylation of this compound.
Applications in Drug Development
Derivatives of functionalized benzotrifluorides are prevalent in medicinal chemistry. For instance, substituted benzotrifluoride moieties are found in a number of kinase inhibitors. While specific signaling pathway involvement for derivatives of this compound is not extensively documented in publicly available literature, the functionalized products can be envisioned as key building blocks for synthesizing analogs of known kinase inhibitors.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical scenario where a derivative synthesized from this compound acts as a kinase inhibitor in a cancer-related signaling pathway.
Caption: A conceptual diagram of a kinase inhibitor's role in a signaling pathway.
Disclaimer: The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity. All experiments should be conducted by trained professionals in a controlled laboratory environment, following all appropriate safety precautions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-4-chlorobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-4-chlorobenzotrifluoride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a Suzuki coupling with this compound?
A1: The main challenge is achieving selective coupling at the C-Br bond while leaving the C-Cl bond intact. Due to the general reactivity trend of aryl halides in Suzuki couplings (C-I > C-Br > C-OTf >> C-Cl), the carbon-bromine bond is significantly more susceptible to oxidative addition by the palladium catalyst than the carbon-chlorine bond.[1][2] Careful optimization of reaction conditions is crucial to ensure high chemoselectivity.
Q2: How does the trifluoromethyl (-CF3) group affect the reaction?
A2: The strongly electron-withdrawing nature of the trifluoromethyl group activates the aryl ring towards oxidative addition.[3] This can be beneficial for the reactivity of the C-Br bond but may also increase the propensity for side reactions if the conditions are too harsh.
Q3: Which palladium catalysts and ligands are most effective for this transformation?
A3: For selective C-Br coupling, a variety of palladium catalysts can be effective. Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands are often successful. For more challenging couplings or to ensure high efficiency, palladium pre-catalysts combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands are recommended.[4]
Q4: What is the role of the base, and which one should I choose?
A4: The base is essential for activating the boronic acid or its ester, facilitating the transmetalation step in the catalytic cycle.[5][6] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can influence reaction rate and selectivity. For sensitive substrates, milder bases like potassium fluoride (KF) may be beneficial to prevent degradation of starting materials or products.[6]
Q5: Can I use boronic esters instead of boronic acids?
A5: Yes, boronic esters, such as pinacol esters (Bpin), are often preferred. They tend to be more stable, are less prone to protodeboronation (a common side reaction), and can lead to more reproducible results.[1]
Q6: What are common side reactions, and how can I minimize them?
A6: Common side reactions include:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be minimized by using weaker inorganic bases (e.g., K₂CO₃ instead of strong alkoxide bases), ensuring an inert atmosphere, and using appropriate ligands.
-
Homocoupling: Two molecules of the boronic acid react to form a biaryl byproduct. This is often promoted by the presence of oxygen, so thorough degassing of solvents and reaction vessels is critical.
-
Protodeboronation: The boronic acid is converted back to the corresponding arene. Using boronic esters or anhydrous conditions can mitigate this issue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst or ligand. 2. Insufficiently reactive conditions (temperature, base). 3. Poor solubility of reagents. 4. Deactivation of the catalyst by oxygen. | 1. Switch to a more active catalyst/ligand system (e.g., a Buchwald pre-catalyst with SPhos or XPhos). 2. Increase the reaction temperature (typically 80-110 °C). Screen different bases (K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃). 3. Use a co-solvent system like dioxane/water or toluene/water to improve solubility. 4. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen). |
| Poor Selectivity (Reaction at C-Cl) | 1. Reaction conditions are too harsh (high temperature, overly active catalyst). | 1. Lower the reaction temperature. 2. Use a less active catalyst system (e.g., Pd(PPh₃)₄). 3. Reduce the reaction time. |
| Significant Dehalogenation Product | 1. Use of a strong base (e.g., alkoxides). 2. Presence of hydride sources. 3. Highly active catalyst system. | 1. Switch to a weaker inorganic base like K₂CO₃ or KF. 2. Use anhydrous solvents. 3. Consider a less active catalyst or ligand. |
| Formation of Boronic Acid Homocoupling Product | 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst-to-ligand ratio. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Optimize the catalyst and ligand loading. |
| Protodeboronation of Boronic Acid/Ester | 1. Presence of water or other protic sources. 2. Prolonged reaction times at high temperatures. 3. Unstable boronic acid. | 1. Use anhydrous solvents if possible. 2. Use a more stable boronic ester (e.g., pinacol ester). 3. Optimize the reaction to proceed faster at a lower temperature. |
Data Presentation
Table 1: Representative Conditions for Selective Suzuki Coupling at the C-Br Position
The following table summarizes typical reaction conditions for the selective Suzuki-Miyaura coupling of aryl bromides in the presence of aryl chlorides. These serve as a starting point for the optimization of the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75-90 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 8 | 85-95 |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | THF/H₂O (10:1) | 80 | 16 | 80-92 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 110 | 6 | 70-85 |
Experimental Protocols
General Protocol for Selective Suzuki Coupling of this compound
This protocol provides a general procedure that can be adapted and optimized for various aryl or heteroaryl boronic acids or esters.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the reaction solvent and add this solution to the Schlenk flask via syringe.
-
Add the remaining degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
Byproduct formation in the synthesis of 3-Bromo-4-chlorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of 3-Bromo-4-chlorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
A1: The most prevalent method for synthesizing this compound is through the electrophilic aromatic substitution (EAS), specifically the bromination of 4-chlorobenzotrifluoride. This reaction typically employs a Lewis acid catalyst, such as iron (Fe) or ferric chloride (FeCl₃), to activate the bromine.[1]
Q2: What are the primary byproducts observed during the synthesis of this compound?
A2: The main byproducts encountered are positional isomers and poly-brominated compounds. The most common isomeric byproduct is 2-Bromo-4-chlorobenzotrifluoride. Over-bromination can lead to the formation of dibrominated products such as 3,5-Dibromo-4-chlorobenzotrifluoride. In some cases, residual starting material (4-chlorobenzotrifluoride) may also be present in the final product mixture.
Q3: What is the underlying chemical reason for the formation of isomeric byproducts?
A3: The formation of isomeric byproducts is a direct consequence of the directing effects of the substituents on the 4-chlorobenzotrifluoride starting material. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and directs incoming electrophiles to the meta-position (position 3). The chlorine atom (-Cl), while deactivating, is an ortho-, para-director. Since the para position is blocked, it directs incoming electrophiles to the ortho position (position 2). This competition between the meta-directing -CF₃ group and the ortho-directing -Cl group leads to a mixture of the desired 3-bromo isomer and the undesired 2-bromo isomer.
Q4: How can I minimize the formation of these byproducts?
A4: Optimizing reaction conditions is key to minimizing byproduct formation. This includes:
-
Temperature Control: Lowering the reaction temperature can increase the regioselectivity of the bromination, favoring the thermodynamically more stable 3-bromo isomer.
-
Catalyst Choice: The type and amount of Lewis acid catalyst can influence the product distribution.
-
Stoichiometry: Careful control of the bromine to substrate molar ratio is crucial to prevent over-bromination. Using a slight excess of the limiting reactant can help ensure full conversion of the other.
-
Slow Addition: Slow, dropwise addition of bromine to the reaction mixture can help maintain a low concentration of the electrophile and improve selectivity.
Q5: What are the recommended methods for purifying the crude this compound?
A5: Fractional distillation is the most common and effective method for purifying this compound from its byproducts and unreacted starting material. The different boiling points of the components allow for their separation. For high-purity requirements, preparative gas chromatography (GC) or crystallization may also be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of 2-Bromo-4-chlorobenzotrifluoride isomer in the product. | Reaction temperature is too high, leading to reduced regioselectivity. | Lower the reaction temperature. Consider running the reaction at or below room temperature. |
| Incorrect catalyst or catalyst concentration. | Experiment with different Lewis acid catalysts (e.g., Fe, FeCl₃, AlCl₃) and optimize their concentration. | |
| Significant amount of dibrominated byproducts detected. | Excess bromine was used. | Carefully control the stoichiometry. Use a molar ratio of bromine to 4-chlorobenzotrifluoride close to 1:1. |
| Reaction time was too long. | Monitor the reaction progress using GC-MS and stop the reaction once the starting material is consumed. | |
| Incomplete reaction with starting material remaining. | Insufficient catalyst or deactivated catalyst. | Ensure the catalyst is fresh and anhydrous. Increase the catalyst loading incrementally. |
| Insufficient reaction time or temperature. | Increase the reaction time or slightly raise the temperature, while monitoring for an increase in byproduct formation. | |
| Poor quality of reagents. | Use high-purity, anhydrous starting materials and reagents. | |
| Low overall yield after purification. | Product loss during fractional distillation. | Ensure the distillation column is efficient and the distillation is performed slowly to achieve good separation. Check for leaks in the distillation apparatus. |
| Incomplete reaction. | Address the potential causes of incomplete reaction as listed above. | |
| Mechanical losses during workup. | Handle the product carefully during transfers and extractions. |
Experimental Protocols
Synthesis of this compound via Bromination of 4-chlorobenzotrifluoride
Materials:
-
4-chlorobenzotrifluoride
-
Liquid bromine (Br₂)
-
Iron powder (Fe) or anhydrous ferric chloride (FeCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes).
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 4-chlorobenzotrifluoride and the inert solvent.
-
Add the Lewis acid catalyst (e.g., a catalytic amount of iron powder).
-
Cool the mixture in an ice bath.
-
Slowly add liquid bromine dropwise from the dropping funnel to the stirred reaction mixture over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until GC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purification by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly heat the distillation flask.
-
Collect the initial fraction, which will likely be the lower-boiling unreacted 4-chlorobenzotrifluoride.
-
As the temperature rises, the desired this compound will begin to distill. Collect this fraction in a separate, clean receiving flask.
-
A higher boiling fraction will contain the dibrominated byproducts.
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Monitor the temperature at the head of the column throughout the distillation to ensure good separation of the fractions.
-
Analyze the collected fractions by GC-MS to confirm their identity and purity.
Data Presentation
Table 1: Influence of Reaction Temperature on Product Distribution (Illustrative)
| Temperature (°C) | This compound (%) | 2-Bromo-4-chlorobenzotrifluoride (%) | Dibromo-byproducts (%) | Unreacted Starting Material (%) |
| 0 | 85 | 10 | 2 | 3 |
| 25 (Room Temp) | 78 | 15 | 4 | 3 |
| 50 | 65 | 25 | 7 | 3 |
Note: These are illustrative values. Actual results will vary based on specific reaction conditions.
Table 2: Boiling Points of Key Components for Fractional Distillation
| Compound | Boiling Point (°C) at 760 mmHg (approx.) |
| 4-chlorobenzotrifluoride | 139 |
| This compound | 204-206 |
| 2-Bromo-4-chlorobenzotrifluoride | ~200-205 (estimated to be close to the 3-bromo isomer) |
| Dibromo-4-chlorobenzotrifluoride | >220 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Purification of 3-Bromo-4-chlorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-chlorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: During the synthesis of this compound, several impurities can form. These typically include:
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Isomeric Byproducts: Positional isomers are common impurities in electrophilic aromatic substitutions. Depending on the synthetic route, isomers such as 2-bromo-4-chlorobenzotrifluoride or 4-bromo-3-chlorobenzotrifluoride may be present. These isomers often have very similar physical properties, making them challenging to separate.[1][2]
-
Unreacted Starting Materials: Residual starting materials from the synthesis may remain in the crude product.
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Over-brominated or Over-chlorinated Products: The reaction may proceed further than desired, leading to the formation of di-brominated or di-chlorinated benzotrifluorides.
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Solvent Residues: Residual solvents used in the synthesis or workup may be present.
Q2: Which purification method is most suitable for this compound?
A2: Given that this compound is a liquid at room temperature with a boiling point of 188-190 °C at atmospheric pressure, fractional vacuum distillation is the most effective and commonly used method for its purification on a laboratory and industrial scale.[3] This technique is particularly useful for separating compounds with close boiling points, such as isomers. For very high purity requirements or difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.
Q3: Is recrystallization a viable purification method for this compound?
A3: As this compound is a liquid at room temperature (melting point: -22 °C), direct recrystallization is not feasible. However, if the compound is converted to a solid derivative, recrystallization could then be used to purify that derivative.
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates). | Use a longer packed or Vigreux column. Ensure the packing material is appropriate and evenly distributed. |
| Reflux ratio is too low. | Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases in the column. | |
| Distillation rate is too fast. | Reduce the heating rate to ensure a slow and steady distillation, allowing for proper separation. | |
| Bumping or Unstable Boiling | Lack of boiling chips or inadequate stirring. | Always use fresh boiling chips or a magnetic stirrer to ensure smooth boiling. |
| System pressure is fluctuating. | Ensure all joints are properly sealed and the vacuum source is stable. Use a manometer to monitor the pressure. | |
| Product Solidifies in the Condenser | The condenser water is too cold, and the compound's melting point is close to the condenser temperature. | Use a coolant at a temperature above the compound's melting point or use an air condenser. |
| No Distillate Collection | The vacuum is too high, causing the boiling point to be below the temperature of the condenser coolant. | Reduce the vacuum (increase the pressure) to raise the boiling point. |
| The heating mantle is not hot enough. | Gradually increase the temperature of the heating mantle. |
Preparative High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Resolution | Inappropriate stationary phase. | For halogenated aromatic compounds, consider using a phenyl-hexyl or pentafluorophenyl (PFP) column to enhance separation based on π-π interactions.[4] |
| Mobile phase is not optimized. | Perform a scouting gradient to determine the optimal mobile phase composition. Adjust the solvent strength and consider using different organic modifiers (e.g., acetonitrile vs. methanol). | |
| Broad Peaks | Column overloading. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate pH of the mobile phase (if ionizable impurities are present). | Adjust the pH of the mobile phase with a suitable buffer. | |
| Low Recovery | The compound is not eluting from the column. | Increase the strength of the organic solvent in the mobile phase. |
| The compound is degrading on the column. | Use a milder stationary phase or adjust the mobile phase pH. |
Quantitative Data
| Purification Method | Parameter | Typical Value/Range | Notes |
| Fractional Vacuum Distillation | Boiling Point (Atmospheric) | 188-190 °C | [3][5] |
| Boiling Point (Reduced Pressure) | ~90-95 °C at 20 mmHg (Estimated) | Boiling point decreases with reduced pressure. A specific nomograph can be used for more accurate estimation. | |
| Achievable Purity | >98% | Dependent on the efficiency of the distillation column and the nature of the impurities. | |
| Preparative HPLC | Column Type | Reversed-phase C18, Phenyl-Hexyl, or PFP | The choice depends on the specific isomers to be separated. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Optimization is required for each specific separation. | |
| Achievable Purity | >99.5% | Capable of achieving very high purity but may be limited by sample loading capacity. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
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Apparatus Setup: Assemble a fractional vacuum distillation apparatus using a round-bottom flask, a packed or Vigreux fractionating column, a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glassware is dry and free of cracks.
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Sample Preparation: Place the crude this compound and a magnetic stir bar into the round-bottom flask.
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System Sealing: Lightly grease all ground-glass joints to ensure a good seal under vacuum.
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Vacuum Application: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
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Heating: Begin heating the flask with a heating mantle while stirring.
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Fraction Collection: Slowly increase the temperature until the liquid begins to boil and the vapor rises through the fractionating column. Collect any low-boiling impurities as the first fraction.
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Product Distillation: Once the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask and collect the pure product.
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Shutdown: After collecting the product, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Preparative HPLC
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Analytical Method Development: First, develop an analytical HPLC method using a column with the same stationary phase as the intended preparative column (e.g., C18, Phenyl-Hexyl, or PFP). Optimize the mobile phase gradient (e.g., a gradient of acetonitrile in water) to achieve baseline separation of the desired product from its impurities.
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Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger diameter column and adjusting the flow rate and injection volume accordingly.
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Sample Preparation: Dissolve the crude this compound in a suitable solvent that is compatible with the mobile phase.
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Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of the pure product.
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Product Recovery: Combine the collected fractions and remove the mobile phase solvents, typically by rotary evaporation, to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. Home Page [chem.ualberta.ca]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. This compound, 98+%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Overcoming challenges in the bromination of 4-chlorobenzotrifluoride
Welcome to the technical support center for the bromination of 4-chlorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this challenging electrophilic aromatic substitution.
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of 4-chlorobenzotrifluoride, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Brominated Product
Q: My bromination of 4-chlorobenzotrifluoride resulted in a very low yield. What are the potential causes and how can I improve it?
A: Low yields in this reaction are a common challenge, often stemming from the deactivated nature of the aromatic ring due to the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups. Here are several factors to investigate:
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Insufficient Catalyst Activity: The choice and condition of the Lewis acid catalyst are critical.
-
Solution: Ensure your catalyst (e.g., iron powder, ferric chloride, or iron (III) bromide) is fresh and anhydrous. The use of iron sulfide has also been reported.[1] Consider activating the iron catalyst with a small amount of iodine.
-
-
Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature. For instance, procedures using iron as a catalyst have been successful at temperatures around 50-60°C.[1] However, be aware that excessively high temperatures can lead to side reactions and decreased selectivity.
-
-
Poor Quality of Bromine: Moisture in the bromine can deactivate the catalyst.
-
Solution: Use fresh, anhydrous bromine.
-
-
Sub-optimal Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using techniques like GC-MS or TLC. Extend the reaction time if necessary. Some procedures report reaction times of several hours.[1]
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Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
Q: I am observing a mixture of brominated isomers instead of the desired 3-bromo-4-chlorobenzotrifluoride. How can I control the regioselectivity?
A: The trifluoromethyl and chloro substituents direct the electrophilic attack to specific positions. The -CF₃ group is a meta-director, while the -Cl group is an ortho, para-director. In 4-chlorobenzotrifluoride, these directing effects are in opposition, which can lead to the formation of multiple isomers.
-
Controlling Reaction Temperature: Temperature can significantly influence the kinetic versus thermodynamic product distribution.
-
Solution: Lowering the reaction temperature can sometimes favor the formation of a specific isomer. For electrophilic aromatic brominations, temperatures as low as -30°C to -78°C may be necessary to enhance selectivity.
-
-
Choice of Catalyst: The nature of the Lewis acid can influence the steric and electronic environment of the reaction, thereby affecting regioselectivity.
-
Solution: Experiment with different Lewis acids such as iron powder, iron (III) chloride, or antimony pentachloride. The latter has been reported for the bromination of trifluoromethylbenzenes, although with lower yields in some cases.
-
-
Alternative Brominating Agents: The reactivity of the brominating agent can impact selectivity.
-
Solution: For deactivated aromatic rings, stronger brominating conditions might be necessary. A combination of N-bromosuccinimide (NBS) in concentrated sulfuric acid can be an effective method for monobromination of deactivated aromatics.
-
Issue 3: Formation of Byproducts
Q: My reaction mixture contains significant byproducts, particularly a carboxylic acid. How can I minimize their formation and remove them?
A: A significant challenge in the bromination of 4-chlorobenzotrifluoride is the potential for saponification of the trifluoromethyl group to a carboxylic acid under certain conditions.[1]
-
Minimizing Water Content: The presence of water can promote the hydrolysis of the -CF₃ group.
-
Solution: Ensure all reagents and glassware are thoroughly dried before use. Use anhydrous solvents and reagents.
-
-
Controlling Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Solution: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
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-
Purification: If the carboxylic acid byproduct is formed, it can often be removed during the work-up.
-
Solution: An aqueous basic wash (e.g., with sodium bicarbonate or sodium hydroxide solution) during the work-up will convert the carboxylic acid to its water-soluble carboxylate salt, which will be extracted into the aqueous layer. The desired brominated product, being organic-soluble, will remain in the organic phase.
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Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the bromination of 4-chlorobenzotrifluoride?
The major product is typically this compound. The directing effects of the chloro (ortho, para-directing) and trifluoromethyl (meta-directing) groups both favor substitution at the 3-position.
Q2: What are the most common catalysts used for this reaction?
Iron powder and iron (III) halides (FeCl₃, FeBr₃) are the most commonly used catalysts. Iron sulfide has also been reported as an effective catalyst.[1]
Q3: Can I use N-bromosuccinimide (NBS) for this bromination?
Yes, NBS can be used, particularly for deactivated aromatic systems. To enhance its electrophilicity, it is often used in conjunction with a strong acid, such as concentrated sulfuric acid. This method can provide good yields for monobromination.
Q4: What is a typical work-up procedure for this reaction?
A typical work-up involves quenching the reaction, often with an aqueous solution of a reducing agent like sodium bisulfite to destroy excess bromine. This is followed by separation of the organic and aqueous layers. The organic layer is then washed with water, a basic solution (like sodium bicarbonate) to remove any acidic byproducts, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Q5: How can I purify the final product?
Fractional distillation under reduced pressure is a common method for purifying the brominated product, as the boiling points of the isomers and the starting material are often different.[1] Column chromatography on silica gel can also be employed for smaller-scale purifications.
Data Presentation
Table 1: Comparison of Reported Reaction Conditions for the Synthesis of this compound
| Catalyst | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Iron | Bromine | None | - | - | ~55 | J. Am. Chem. Soc. 71, 2659 (1949)[1] |
| Iron Sulfide | Bromine | None | 50 - 60 | 8 | 75 | US Patent 4,155,940[1] |
| Antimony Pentachloride | Bromine | None | - | - | 30 - 35 | J. Am. Chem. Soc. 72, 1651 (1950) |
Experimental Protocols
Protocol 1: Bromination of 4-chlorobenzotrifluoride using Iron Sulfide Catalyst
This protocol is adapted from US Patent 4,155,940.
Materials:
-
4-chlorobenzotrifluoride
-
Bromine
-
Iron sulfide
-
Nitrogen gas
-
Standard reaction glassware with stirring and temperature control
Procedure:
-
In a suitable reaction vessel, place 4-chlorobenzotrifluoride and iron sulfide (e.g., 920 g of 4-chlorobenzotrichloride and 4 g of iron sulfide as a precursor in the patent).
-
Heat the mixture to 50°C with stirring.
-
Add bromine dropwise over a period of 4 hours, maintaining the temperature at 50°C.
-
After the addition is complete, continue to stir the mixture for an additional 4 hours at 60°C.
-
Cool the reaction mixture and expel any excess bromine by bubbling nitrogen gas through the solution.
-
The crude product can then be purified by fractional distillation under reduced pressure.
Mandatory Visualizations
Caption: Experimental workflow for the bromination of 4-chlorobenzotrifluoride.
Caption: Troubleshooting logic for bromination of 4-chlorobenzotrifluoride.
References
Technical Support Center: Improving Yield in Palladium-Catalyzed Reactions of 3-Bromo-4-chlorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 3-bromo-4-chlorobenzotrifluoride. The guidance is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My palladium-catalyzed cross-coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A: Low or no product yield in palladium-catalyzed reactions is a common issue that can often be resolved by systematically evaluating several key parameters. The primary suspects are typically the catalyst's activity, the quality of your reagents, and the reaction conditions.
-
Catalyst Activity: The palladium catalyst, whether a pre-catalyst or generated in situ, is the heart of the reaction. Its deactivation is a frequent cause of low yields. A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[1] This can be triggered by impurities in the starting materials, inappropriate solvent choice, or incorrect reaction temperatures.
-
Reagent Quality: The purity of your starting materials, including the this compound, the coupling partner (e.g., boronic acid, amine, alkyne), base, and solvent, is critical. Impurities can poison the catalyst.[2] Ensure all reagents are of high purity and, if necessary, purify them before use. Solvents should be anhydrous and degassed, as oxygen can lead to undesirable side reactions like the homocoupling of boronic acids or alkynes.[1][3]
-
Reaction Conditions: The choice of ligand, base, solvent, and temperature are all interconnected and crucial for a successful reaction. The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. The base is essential for activating the coupling partner in Suzuki reactions or deprotonating the amine in Buchwald-Hartwig aminations. The solvent must be appropriate for the specific reaction type and capable of dissolving the reagents. The temperature needs to be optimized to ensure a sufficient reaction rate while minimizing catalyst decomposition and side reactions.
Issue 2: Lack of Selectivity (Reaction at the C-Cl Bond)
Q: I am observing products resulting from the reaction at the C-Cl bond in addition to the desired C-Br bond functionalization. How can I improve the selectivity for the C-Br bond?
A: Achieving high selectivity for the C-Br bond over the C-Cl bond in this compound is based on the inherent difference in reactivity of aryl halides in palladium-catalyzed reactions. The general reactivity trend is I > Br > OTf > Cl.[1] To enhance selectivity for the C-Br bond, consider the following:
-
Ligand Choice: The ligand can significantly influence the chemoselectivity of the reaction.[4] For selective C-Br bond activation, ligands that promote oxidative addition at lower temperatures are often preferred. Less electron-rich ligands may favor reaction at the more reactive C-Br bond.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the oxidative addition to the C-Cl bond is generally higher than for the C-Br bond. By maintaining a lower temperature, you can favor the kinetically preferred reaction at the C-Br bond.
-
Palladium Catalyst: Certain palladium pre-catalysts are known to offer higher selectivity in cross-coupling reactions of dihalogenated substrates. It may be beneficial to screen different palladium sources.
Issue 3: Common Side Reactions
Q: What are the common side reactions in palladium-catalyzed couplings of this compound, and how can I minimize them?
A: Besides low yield and lack of selectivity, several side reactions can complicate your reaction and reduce the yield of the desired product.
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Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two boronic acid molecules in a Suzuki reaction or two alkyne molecules in a Sonogashira reaction). This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[3] In Sonogashira couplings, the use of a copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling).[1] Copper-free conditions can be employed to avoid this.
-
Hydrodehalogenation: This is the replacement of the bromine or chlorine atom with a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture, which can arise from the solvent or certain bases. Using rigorously dried solvents can help minimize this side reaction.[3]
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Protodeboronation (in Suzuki Reactions): This is the cleavage of the C-B bond in the boronic acid, which is a significant side reaction, particularly with electron-rich or heteroaromatic boronic acids.[2] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data is based on reactions with substrates analogous to this compound and serves as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 85-95 | General conditions for electron-deficient aryl bromides. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 75-85 | Classic conditions, may require longer reaction times. |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 80 | 6 | 90-98 | Effective for a broad range of substrates. |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 24 | 90-98 | Highly effective for a wide range of amines.[5] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | 88-95 | Milder base, good functional group tolerance.[5] |
| [Pd(allyl)Cl]₂ (2) | tBuXPhos (4) | LiHMDS (2) | THF | 80 | 12 | 85-92 | For substrates with base-sensitive functional groups.[5] |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N (3) | THF | 60 | 12 | 80-95 | Classic Sonogashira conditions. |
| Pd(OAc)₂ (2) | - | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 80 | 18 | 85-92 | Copper-free conditions to avoid alkyne homocoupling. |
| Pd(PPh₃)₄ (5) | CuI (10) | - | iPr₂NH (3) | Toluene | 70 | 8 | 88-96 | Effective for a variety of alkynes. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
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Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.) to an oven-dried Schlenk tube with a magnetic stir bar.
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Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to an inert gas line.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the solvent and purify the product by column chromatography.[2]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent, Base, and Alkyne Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL), the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.), and the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in an appropriate solvent and purify by flash column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting logic for low or no yield in cross-coupling reactions.
References
- 1. Palladium-catalyzed selective defluorinative arylation for the efficient stereospecific synthesis of (E)-β-fluoroacrylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Regioselectivity in Electrophilic Aromatic Substitution of Benzotrifluorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with electrophilic aromatic substitution (EAS) reactions of benzotrifluorides.
Understanding the Challenge: The Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. Understanding and managing this directing effect is crucial for achieving the desired regioselectivity in your experiments.
The Directing Effect of the -CF3 Group
Caption: Directing effect of the -CF3 group in electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic aromatic substitution reaction with benzotrifluoride so slow?
A1: The -CF3 group is strongly deactivating, making the benzene ring less nucleophilic and therefore less reactive towards electrophiles. To increase the reaction rate, you may need to use more forcing reaction conditions, such as higher temperatures, longer reaction times, or a stronger Lewis acid catalyst.
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity for the meta product?
A2: While the -CF3 group is a meta-director, some ortho and para isomers can still form. To enhance meta-selectivity:
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Choice of Lewis Acid: The nature and strength of the Lewis acid can influence the isomer ratio. Experiment with different Lewis acids (e.g., AlCl3, FeCl3, BF3) to find the optimal conditions for your specific reaction.
-
Solvent Effects: The polarity of the solvent can impact the stability of the reaction intermediates and thus the isomer distribution. Consider screening different solvents.
Q3: How can I separate the ortho, meta, and para isomers of my product?
A3: The separation of positional isomers can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel with an optimized eluent system is the most common method. You may need to use a very slow gradient and a long column to achieve good separation.
-
Gas Chromatography (GC): For volatile compounds, preparative GC can be an effective separation technique.
-
Crystallization: If one of the isomers is a solid and has significantly different solubility than the others, fractional crystallization can be employed.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating isomers that are difficult to resolve by other methods.
Q4: Can I perform a Friedel-Crafts acylation on benzotrifluoride?
A4: Yes, but it is challenging due to the deactivated nature of the ring. You will likely need to use a strong Lewis acid catalyst, such as AlCl3, in stoichiometric amounts. The use of a superacid like trifluoromethanesulfonic acid (TfOH) has been shown to be effective in acylating deactivated aromatic rings, including benzotrifluoride.[1]
Troubleshooting Guides
Nitration of Benzotrifluoride
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction due to insufficient nitrating agent or deactivation of the ring. | - Increase the molar excess of nitric acid.[2] - Ensure the use of concentrated (e.g., 98%) or fuming nitric acid.[2] - Increase the reaction time or temperature cautiously. |
| Poor meta-selectivity | Reaction conditions favoring the formation of ortho/para isomers. | - Lower the reaction temperature; nitration of some substituted benzotrifluorides shows increased formation of other isomers at higher temperatures.[2] - Avoid the use of sulfuric acid as a co-solvent, as it may increase the formation of 4- and 6-nitro isomers in some cases.[2] |
| Formation of dinitro products | Overly harsh reaction conditions. | - Reduce the amount of nitrating agent. - Decrease the reaction temperature and/or time. |
| Side reactions (e.g., oxidation) | Reaction temperature is too high. | - Maintain strict temperature control, especially during the addition of reagents. - Use an inert solvent to help moderate the exothermic reaction.[2] |
Halogenation of Benzotrifluoride
| Problem | Possible Cause | Troubleshooting Steps |
| No or very slow reaction | Insufficiently activated halogen or deactivated ring. | - Use a Lewis acid catalyst (e.g., FeBr3 for bromination, AlCl3 for chlorination) to activate the halogen.[3][4] - Increase the reaction temperature. |
| Low Yield | Sub-optimal reaction conditions or loss of product during workup. | - Ensure anhydrous conditions as moisture can deactivate the Lewis acid catalyst. - Optimize the reaction time and temperature. - Use an appropriate workup procedure to quench the catalyst and extract the product efficiently. |
| Mixture of isomers | Inherent directing effects and reaction conditions. | - While meta is the major product, some ortho and para isomers are expected. Separation by chromatography is usually necessary. |
| Polyhalogenation | Excess halogenating agent or prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the halogenating agent. - Monitor the reaction progress by GC or TLC to avoid over-reaction. |
Friedel-Crafts Acylation of Benzotrifluoride
| Problem | Possible Cause | Troubleshooting Steps |
| No reaction or very low conversion | The benzotrifluoride ring is too deactivated for the reaction conditions. | - Use a strong Lewis acid catalyst like AlCl3 in stoichiometric amounts.[5] - Consider using a superacid catalyst such as trifluoromethanesulfonic acid (TfOH).[1] - Increase the reaction temperature. |
| Low Yield | Deactivation of the catalyst or incomplete reaction. | - Ensure strictly anhydrous conditions to prevent catalyst deactivation. - Use freshly opened or purified reagents. - Increase the amount of Lewis acid catalyst. |
| Side reactions | High reaction temperatures leading to decomposition. | - Optimize the reaction temperature; start with milder conditions and gradually increase if necessary. |
Quantitative Data Summary
| Reaction | Substrate | Conditions | meta-Isomer (%) | ortho-Isomer (%) | para-Isomer (%) | Yield (%) |
| Nitration | 3-methyl-benzotrifluoride | 98% HNO3, -30°C to -31°C | - | 46.6 (2-nitro) | 26.9 (4-nitro) & 26.5 (6-nitro) | 98 |
| Vapour-phase Chlorination | Benzotrifluoride | 350-450°C | 53-54 | 13-17 | 30-32 | - |
| Vapour-phase Bromination | Benzotrifluoride | 375-475°C | 53-54 | 13-17 | 30-32 | - |
| Acylation | Benzotrifluoride | Methyl benzoate, TfOH, 85°C | High | - | - | High |
Experimental Protocols
General Protocol for Nitration of a Substituted Benzotrifluoride
This protocol is adapted from the nitration of 3-methyl-benzotrifluoride.[2]
Materials:
-
Substituted benzotrifluoride
-
98% Nitric acid
-
Methylene chloride
-
Ice
-
Sodium bicarbonate solution (aqueous)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a reaction vessel equipped with a dropping funnel and a magnetic stirrer, cool the desired amount of 98% nitric acid to -20°C to -30°C using an appropriate cooling bath.
-
Slowly add the substituted benzotrifluoride dropwise to the cooled nitric acid with vigorous stirring, maintaining the temperature within the specified range. The addition may take several hours.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 15-60 minutes to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water.
-
Extract the product from the aqueous mixture with methylene chloride.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
General Protocol for Bromination of Benzotrifluoride
This protocol is a general procedure for the bromination of a deactivated aromatic ring and can be adapted for benzotrifluoride.
Materials:
-
Benzotrifluoride
-
Bromine
-
Iron(III) bromide (FeBr3) or iron powder
-
Carbon tetrachloride (or another inert solvent)
-
Sodium bisulfite solution (aqueous)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add benzotrifluoride and the inert solvent.
-
Add the Lewis acid catalyst (e.g., FeBr3 or iron powder) to the mixture.
-
Cool the mixture in an ice bath.
-
Slowly add bromine dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by carefully adding it to an aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography to separate the isomers.
General Protocol for Friedel-Crafts Acylation of Benzotrifluoride
This protocol is a general procedure for the Friedel-Crafts acylation of a deactivated aromatic compound.
Materials:
-
Benzotrifluoride
-
Acyl chloride or anhydride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (dilute, cold)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath and slowly add the acyl chloride or anhydride dropwise with stirring.
-
After the addition, add benzotrifluoride dropwise to the reaction mixture, maintaining the low temperature.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture in an ice bath and quench it by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
Isomer Analysis Workflow
Caption: Workflow for the analysis and characterization of benzotrifluoride substitution isomers.
References
- 1. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-4-chlorobenzotrifluoride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 3-Bromo-4-chlorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my reaction mixture?
A1: Residual palladium can have several detrimental effects. In pharmaceutical applications, regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs) to ensure patient safety.[1][2] Palladium is a common catalyst in cross-coupling reactions and its presence in the final product is strictly controlled, often to low parts-per-million (ppm) levels. Beyond regulatory concerns, residual palladium can interfere with subsequent synthetic steps by catalyzing unwanted side reactions.
Q2: What are the most common methods for removing palladium catalysts?
A2: The most prevalent methods for palladium removal include:
-
Filtration: Effective for heterogeneous catalysts or palladium that has precipitated. Often performed using a pad of celite.[3][4][5]
-
Adsorption/Scavenging: This involves using materials that bind to the palladium, which are then removed by filtration. Common scavengers include activated carbon, silica-based scavengers (e.g., with thiol or amine functional groups), and specialized polymer resins.[2][6]
-
Crystallization: Purifying the product by crystallization can leave the palladium impurities behind in the mother liquor.[2]
-
Chromatography: Column chromatography can be effective in separating the desired product from the palladium catalyst and other impurities.[4]
-
Extraction: Liquid-liquid extraction can be used in some cases to remove water-soluble palladium species.
Q3: What is Celite, and how does it aid in palladium removal?
A3: Celite is a brand name for diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is composed of the fossilized remains of diatoms. In the laboratory, it is used as a filter aid. For palladium removal, a pad of Celite is typically used in a filter funnel to trap finely divided palladium particles that might otherwise pass through standard filter paper.[3][4]
Q4: How does the chemical nature of this compound and its reaction products affect palladium removal?
A4: The presence of electron-withdrawing groups (trifluoromethyl) and multiple halogens (bromo and chloro) on the aromatic ring can influence the state of the palladium in the reaction mixture. These features can affect the solubility of the resulting palladium complexes and the product itself, which in turn impacts the choice of solvent for filtration or scavenging. The electron-deficient nature of the aromatic ring might also influence the binding affinity of palladium to certain scavengers.
Q5: Can I reuse the palladium catalyst after it has been removed?
A5: In some cases, particularly with heterogeneous catalysts like palladium on carbon (Pd/C), recovery and reuse are possible.[6] However, for homogeneous catalysts that are removed by scavenging, recovery of the active catalyst is generally not practical. The primary goal of scavenging is the removal of the metal from the product, not the recycling of the catalyst.
Troubleshooting Guides
This section addresses specific issues you may encounter during the removal of palladium from your this compound reaction mixtures.
Problem 1: After filtration through Celite, I still detect significant levels of palladium in my product.
-
Possible Cause 1: Soluble Palladium Species
-
Explanation: Filtration is primarily effective for removing heterogeneous palladium particles (e.g., Pd/C) or palladium that has precipitated out of solution. If your reaction has resulted in soluble palladium complexes, they will pass through the Celite filter.
-
Solution:
-
Utilize a Palladium Scavenger: Treat the filtrate with a suitable palladium scavenger. Thiol-functionalized silica gels are often effective for scavenging soluble palladium.
-
Activated Carbon Treatment: Stirring the solution with activated carbon can adsorb soluble palladium species.[7]
-
Induce Precipitation: In some cases, changing the solvent system (e.g., by adding an anti-solvent) can cause the palladium complexes to precipitate, allowing for their removal by a subsequent filtration through Celite.
-
-
-
Possible Cause 2: Inefficient Filtration Technique
-
Explanation: An improperly packed Celite pad or using too coarse of a filter can lead to palladium particles passing through.
-
Solution:
-
Optimize Celite Pad: Ensure the Celite pad is well-compacted and of sufficient thickness (typically 1-2 cm).
-
Use a Finer Filter: Consider using a membrane filter (e.g., 0.45 µm PTFE) in conjunction with or instead of Celite for very fine particles.
-
Double Filtration: Pass the filtrate through a second, fresh Celite pad.
-
-
Problem 2: The use of a palladium scavenger is not reducing palladium levels sufficiently.
-
Possible Cause 1: Incorrect Scavenger Choice
-
Explanation: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the ligands coordinated to it. A scavenger that is effective for one type of palladium species may not be for another.
-
Solution:
-
Screen Different Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine-based) to identify the most effective one for your specific reaction mixture.
-
Consider a Combination: Sometimes, a combination of scavengers or a scavenger in conjunction with activated carbon can be more effective.
-
-
-
Possible Cause 2: Suboptimal Scavenging Conditions
-
Explanation: Factors such as scavenger amount, reaction time, temperature, and solvent can significantly impact scavenging efficiency.
-
Solution:
-
Increase Scavenger Equivalents: Try increasing the amount of scavenger used.
-
Extend Reaction Time: Allow for a longer stirring time with the scavenger.
-
Optimize Temperature: Gently heating the mixture (e.g., to 40-50 °C) can sometimes improve the kinetics of scavenging.
-
Solvent Effects: The polarity of the solvent can influence the interaction between the palladium species and the scavenger. If possible, screen different solvents.
-
-
Problem 3: I am experiencing significant product loss during the palladium removal process.
-
Possible Cause 1: Adsorption of Product onto the Scavenger/Filter Aid
-
Explanation: Porous materials like activated carbon and even silica-based scavengers can adsorb the desired product along with the palladium.[6]
-
Solution:
-
Thorough Washing: After filtering off the scavenger or activated carbon, wash the filter cake extensively with the reaction solvent to recover as much of the adsorbed product as possible.
-
Reduce Adsorbent Amount: Use the minimum amount of scavenger or activated carbon necessary to achieve the desired level of palladium removal.
-
Alternative Scavengers: Test different scavengers, as some may have a lower affinity for your product.
-
Alternative Method: If product loss remains high, consider other purification methods like crystallization or chromatography.
-
-
Data on Palladium Removal Efficiency
The following tables summarize the efficiency of various palladium removal methods from different reaction types. While not specific to this compound, they provide a useful benchmark for what can be achieved with different techniques.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Substrate/Reaction Type | Reference |
| Thiol-functionalized Silica | 1300 | 2 | >99.8 | Buchwald-Hartwig Amination | [6] |
| Polystyrene-bound TMT | 1550 | 3 | >99.8 | Allyl Deprotection | [6] |
| Activated Carbon & TMT | 2239 | 20 | >99.1 | Suzuki Coupling | [6] |
| Activated Carbon (Darco KB-B) | 300 | <1 | >99.7 | Arylation/Hydrolysis/Reduction | [6] |
Table 2: Comparison of Purification Methods
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Substrate/Reaction Type | Reference |
| Filtration through Celite | 25881 | 4146 | 84 | Buchwald-Hartwig | [6] |
| Column Chromatography | High (not specified) | <100 (average) | ~90 | Suzuki & Buchwald-Hartwig | [8] |
| Column Chromatography + Scavenging Resin | High (not specified) | <50 (average) | >98 | Suzuki & Buchwald-Hartwig | [8] |
Experimental Protocols
The following are generalized protocols for common palladium removal techniques. These should be optimized for your specific reaction conditions.
Protocol 1: Filtration through a Celite Pad
-
Prepare the Filter: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm layer of Celite and gently press to create a flat, even bed.
-
Wet the Pad: Wet the Celite pad with the solvent used in your reaction mixture.
-
Filter the Reaction Mixture: Slowly pour the reaction mixture onto the center of the Celite bed. Apply gentle vacuum if necessary.
-
Wash: Wash the filter cake with fresh solvent to ensure complete recovery of your product.
-
Collect Filtrate: The combined filtrate contains your product with reduced levels of heterogeneous palladium.
Protocol 2: Treatment with Activated Carbon
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product weight) to the solution.
-
Stir: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-18 hours. The optimal time should be determined experimentally.
-
Filter: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash: Thoroughly wash the carbon on the filter with fresh solvent to minimize product loss.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
Protocol 3: Batch Treatment with a Solid-Supported Scavenger
-
Select a Scavenger: Choose a scavenger based on the likely oxidation state of your palladium and the solvent system. Thiol-based scavengers are a good starting point.
-
Add Scavenger: Add the scavenger (typically 3-10 wt% relative to the crude product) to the solution of your crude product.
-
Stir: Stir the mixture at room temperature or a slightly elevated temperature for 4-24 hours.
-
Filter: Remove the scavenger by filtration, possibly through a small pad of Celite.
-
Wash: Wash the scavenger with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washings and concentrate to obtain the purified product.
Visualization of Workflows
The following diagrams illustrate the general workflows for palladium catalyst removal.
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. biotage.com [biotage.com]
- 2. arborassays.com [arborassays.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 3-Bromo-4-chlorobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 3-Bromo-4-chlorobenzotrifluoride (CAS No. 454-78-4). It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthesis routes for this compound?
A1: The most common industrial-scale synthesis of this compound involves multi-step chemical transformations starting from readily available benzene derivatives.[1] A prevalent strategy is the sequential halogenation of a benzotrifluoride precursor.[1] Electrophilic aromatic substitution is a core reaction in these synthetic pathways, requiring careful control of catalysts, temperature, and reagents to ensure high yield and regioselectivity.[1]
Q2: What are the common side products encountered during the synthesis, and how can they be minimized?
A2: During the synthesis of halogenated benzotrifluorides, the formation of isomers and over-halogenated species are common challenges.[2] For instance, in related syntheses, isomers can form, and polychlorinated byproducts may also be generated.[2] To minimize these side products, it is crucial to optimize reaction conditions. This can be achieved by:
-
Lowering the reaction temperature.[2]
-
Reducing the reaction time.[2]
-
Precisely controlling the stoichiometry of the halogenating agent.[2]
-
Selecting an appropriate catalyst to improve selectivity.[2]
Q3: What are the recommended methods for purifying the final this compound product?
A3: A standard purification protocol for similar compounds involves a multi-step process. After the reaction is complete, the crude product is first filtered to remove any solid catalyst.[2] Subsequently, vacuum distillation of the filtered crude product is performed to isolate the pure compound.[2] The progress of the purification can be monitored using Gas Chromatography (GC) to ensure the desired purity is achieved.[2]
Q4: What are the key safety precautions to consider when handling this compound and the reagents involved in its synthesis?
A4: this compound is classified as a corrosive material that can cause serious skin and eye irritation.[3] It is imperative to handle this compound in a well-ventilated area or outdoors.[3] Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn.[3] In case of inhalation, the affected person should be moved to fresh air immediately.[3] Skin contact requires thorough washing of the affected area.[3] The reagents used in the synthesis, such as strong oxidizing agents, are incompatible and should be handled with care.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Insufficient or Inactive Catalyst | Verify the activity and quantity of the Lewis acid catalyst (e.g., ferric chloride or iron powder).[2] | Increased reaction rate and higher conversion of the starting material. |
| Poor Quality of Reagents | Ensure starting materials are of high purity and that halogenating agents are dry.[2] | A cleaner reaction profile with fewer side products and improved yield. |
| Inadequate Mixing | For heterogeneous mixtures, ensure proper agitation to facilitate contact between reactants.[2] | Enhanced reaction kinetics and improved product yield. |
| Incorrect Reaction Temperature | Optimize the reaction temperature; it may be too low for the reaction to proceed efficiently. | Increased conversion rate. |
Problem 2: Formation of Multiple Isomers or Over-brominated Products
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Reaction Temperature is Too High | Lower the reaction temperature to improve selectivity.[2] | Reduced formation of unwanted isomers and over-brominated byproducts. |
| Extended Reaction Time | Monitor the reaction progress using GC and stop the reaction once the starting material is consumed.[2] | Minimized formation of over-halogenated products. |
| Incorrect Stoichiometry | Carefully control the molar ratio of the brominating agent to the substrate. | Improved selectivity towards the desired product. |
| Catalyst Choice | Experiment with different Lewis acid catalysts to find one that offers better regioselectivity.[4] | Higher purity of the desired this compound isomer. |
Experimental Protocols
Detailed Methodology for the Bromination of 4-Chloro-benzotrifluoride
This protocol describes a representative procedure for the synthesis of this compound via electrophilic bromination of 4-chlorobenzotrifluoride.
Materials and Equipment:
-
4-Chlorobenzotrifluoride (starting material)
-
Liquid Bromine (brominating agent)
-
Anhydrous Ferric Chloride (FeCl₃) (Lewis acid catalyst)
-
Nitrogen or Argon gas supply
-
Glass reactor with a mechanical stirrer, dropping funnel, condenser, and thermometer
-
Heating/cooling system
-
Scrubber system for acidic gases (e.g., HBr)
-
Vacuum distillation apparatus
-
Gas Chromatography (GC) instrument for reaction monitoring
Procedure:
-
Reactor Setup: Assemble a clean, dry glass reactor equipped with a mechanical stirrer, dropping funnel, condenser, and a nitrogen/argon inlet. Ensure the outlet of the condenser is connected to a scrubber containing an appropriate neutralizing solution (e.g., sodium hydroxide solution) to trap any evolved hydrogen bromide (HBr) gas.
-
Charging the Reactor: Charge the reactor with 4-chlorobenzotrifluoride and the anhydrous ferric chloride catalyst under an inert atmosphere.
-
Reaction Initiation: Begin stirring the mixture and gradually add liquid bromine from the dropping funnel. Control the addition rate to maintain the desired reaction temperature. The reaction is exothermic, so cooling may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC. The reaction is considered complete when the starting material is consumed.
-
Quenching the Reaction: Once the reaction is complete, cool the reactor and carefully quench the reaction mixture, for example, by adding a reducing agent solution (e.g., sodium bisulfite) to consume any unreacted bromine.
-
Work-up: Transfer the reaction mixture to a separation funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: Filter off the drying agent. The crude product is then purified by vacuum distillation to yield pure this compound.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Buchwald-Hartwig Aminations with Electron-Deficient Anilines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Buchwald-Hartwig amination reactions involving electron-deficient anilines.
Frequently Asked Questions (FAQs)
Q1: Why are Buchwald-Hartwig aminations with electron-deficient anilines so challenging?
The primary difficulty stems from the reduced nucleophilicity of the aniline nitrogen atom. Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density on the nitrogen through inductive and resonance effects.[1] This makes the aniline a much weaker nucleophile, leading to sluggish or incomplete reactions under standard conditions.[1]
Q2: What are the most critical reaction parameters to consider for these difficult couplings?
The success of a Buchwald-Hartwig amination with an electron-deficient aniline is highly dependent on the careful selection and optimization of the following components:
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle.[2][3]
-
Palladium Source: Using a well-defined, air-stable precatalyst often leads to more reproducible and higher-yielding reactions.[1][4]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[1][5]
-
Solvent: The solvent must be anhydrous, deoxygenated, and capable of solubilizing the reaction components, particularly the inorganic base.[4][5]
Q3: Can I use traditional palladium sources like Pd(OAc)₂?
While Pd(OAc)₂ can be used, it is often unreliable for challenging substrates like electron-deficient anilines.[6] It requires in-situ reduction to the active Pd(0) species, which can be inefficient and lead to inconsistent results.[4] Well-defined precatalysts, such as G3 or G4 Buchwald precatalysts, are generally preferred as they provide a more consistent and active catalytic species.[1][4]
Q4: Are there alternatives to phosphine ligands?
Yes, N-Heterocyclic Carbene (NHC) ligands can be highly effective for difficult couplings.[1] Palladium-NHC complexes can offer superior stability and activity, especially when dealing with challenging substrates.[7]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Possible Causes & Solutions
-
Insufficiently Active Catalyst:
-
Solution: Switch to a more electron-rich and sterically hindered ligand. Modern biaryl phosphine ligands are specifically designed to accelerate the reaction with challenging substrates.[1] Consider using a well-defined palladium precatalyst to ensure the efficient generation of the active catalytic species.[1]
-
-
Inappropriate Base:
-
Solution: Electron-deficient anilines require a strong, non-nucleophilic base for efficient deprotonation. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often effective choices.[1] If your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be considered, though they may require higher reaction temperatures.[5]
-
-
Poor Solubility of Reactants:
-
Catalyst Deactivation:
-
Solution: Rigorously exclude oxygen from the reaction mixture by using an inert atmosphere (Argon or Nitrogen) and degassed solvents.[1] Oxygen can oxidize and deactivate the palladium catalyst.
-
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Possible Causes & Solutions
-
Formation of Palladium-Hydride Species:
-
Solution 1 (Base Selection): The choice of base can influence the rate of hydrodehalogenation. Weaker bases such as K₃PO₄ or Cs₂CO₃ may be preferable to strong alkoxide bases in some instances.[8]
-
Solution 2 (Ligand Selection): Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over the competing reductive dehalogenation.[8]
-
Solution 3 (Protect the Amine): The free amino group can sometimes facilitate dehalogenation. Protecting the aniline with a group like Boc (tert-butyloxycarbonyl) may suppress this side reaction.[8]
-
Data & Protocols
Table 1: Recommended Ligands for Electron-Deficient Anilines
| Ligand | Structure | Key Features | Typical Substrates |
| XPhos | Biarylphosphine | Highly active for a broad range of substrates, including electron-deficient anilines.[1][9] | Aryl chlorides and bromides. |
| BrettPhos | Biarylphosphine | Effective for the monoarylation of primary amines and couplings with aryl mesylates.[10] | Aryl chlorides and mesylates. |
| RuPhos | Biarylphosphine | Superior for the coupling of secondary amines with aryl chlorides.[10] | Secondary amines with aryl chlorides. |
| tBuBrettPhos | Biarylphosphine | Enables the coupling of amides with aryl chlorides.[10] | Amides with aryl chlorides. |
| IMes | NHC | Strong σ-donor, good for activating aryl chlorides.[7] | Aryl chlorides. |
Table 2: Common Bases and Solvents
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Strong, non-nucleophilic base; widely used for difficult couplings.[1][5] |
| KOtBu | ~19 | Toluene, Dioxane, THF | Similar to NaOtBu, another strong base option.[1] |
| LHMDS | ~26 | Toluene, THF | Very strong base, can be used for particularly unreactive anilines.[5] |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | Weaker base, suitable for base-sensitive substrates.[5] |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene | Weaker base with good solubility in some organic solvents.[4][5] |
General Experimental Protocol for a Buchwald-Hartwig Amination with an Electron-Deficient Aniline
Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the electron-deficient aniline (1.2 mmol), the selected base (e.g., sodium tert-butoxide, 1.4 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[1]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[1]
-
Reaction: Place the vessel in a preheated oil bath at the optimized temperature (typically 80-110 °C) and stir vigorously for the determined reaction time (e.g., 12-24 hours).[1][2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: Troubleshooting workflow for a failed Buchwald-Hartwig amination.
Caption: Key components influencing the Buchwald-Hartwig catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.rug.nl [research.rug.nl]
Technical Support Center: Reactivity of 3-Bromo-4-chlorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-chlorobenzotrifluoride. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the bromo and chloro substituents provide versatile handles for various cross-coupling reactions to build more complex molecular architectures.[1]
Q2: Which halogen is more reactive in cross-coupling reactions of this compound?
A2: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. This chemoselectivity allows for sequential functionalization at the two positions.
Q3: What are the key safety precautions when handling this compound?
A3: this compound is classified as a hazardous substance that can cause severe skin burns and eye damage, as well as respiratory irritation.[2] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Q4: How does the trifluoromethyl group influence the reactivity of the aromatic ring?
A4: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. In the context of cross-coupling reactions, the electron-withdrawing nature of the -CF3 group can influence the oxidative addition step and the overall reaction kinetics.
Troubleshooting Guides
Low or No Conversion in Cross-Coupling Reactions
Q: I am observing low or no conversion in my Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound. What are the potential causes and solutions?
A: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
-
Catalyst Inactivation:
-
Possible Cause: The palladium catalyst can be sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation.[3]
-
Solution: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. All reactions should be set up under a strictly inert atmosphere.
-
-
Issues with Base:
-
Possible Cause: The choice and quality of the base are critical. The base may not be strong enough, or it may be hydrated, which can inhibit the reaction.
-
Solution: For Suzuki-Miyaura reactions, ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.
-
-
Ligand Problems:
-
Possible Cause: The phosphine ligand may have degraded through oxidation.
-
Solution: Use fresh, high-purity ligands. Store ligands under an inert atmosphere and handle them quickly in the air.
-
-
Substrate and Reagent Quality:
-
Possible Cause: Impurities in the this compound, the boronic acid/ester, or the amine can poison the catalyst.
-
Solution: Ensure all starting materials are pure. If necessary, purify the starting materials before use.
-
-
Solvent Effects:
-
Possible Cause: The chosen solvent may not be optimal for the specific reaction.
-
Solution: Screen a range of solvents. For Suzuki-Miyaura reactions, common solvents include toluene, dioxane, and DMF, often with a small amount of water. For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene, dioxane, or THF are typically preferred.
-
Poor Chemoselectivity (Reaction at the C-Cl Bond)
Q: My cross-coupling reaction is showing a significant amount of product from the reaction at the C-Cl bond instead of the desired C-Br bond. How can I improve the selectivity?
A: Achieving high chemoselectivity for the C-Br bond is generally expected. If you are observing poor selectivity, consider the following:
-
Reaction Temperature and Time:
-
Possible Cause: High reaction temperatures and prolonged reaction times can lead to the coupling at the less reactive C-Cl bond.
-
Solution: Reduce the reaction temperature and monitor the reaction closely by TLC or GC/LC-MS. Stop the reaction as soon as the starting material is consumed.
-
-
Catalyst System:
-
Possible Cause: The chosen palladium catalyst and ligand combination may not be optimal for selective C-Br activation.
-
Solution: For Suzuki-Miyaura couplings, catalysts with bulky, electron-rich phosphine ligands often provide good selectivity. For Buchwald-Hartwig aminations, specific ligands are designed for high selectivity. Experiment with different ligands to find the optimal one for your substrate.
-
Data Presentation
Table 1: Illustrative Solvent Effects on Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene / H₂O (10:1) | 100 | 12 | 85 |
| 2 | 1,4-Dioxane / H₂O (10:1) | 100 | 12 | 90 |
| 3 | DMF / H₂O (10:1) | 100 | 8 | 75 |
| 4 | THF / H₂O (10:1) | 80 | 16 | 70 |
Table 2: Illustrative Solvent Effects on Buchwald-Hartwig Amination of this compound with Aniline
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 110 | 18 | 92 |
| 2 | 1,4-Dioxane | 110 | 18 | 88 |
| 3 | THF | 80 | 24 | 65 |
| 4 | DMF | 120 | 12 | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
References
Validation & Comparative
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
An Objective Comparison of Purity Analysis Methods for 3-Bromo-4-chlorobenzotrifluoride
For researchers and professionals in the pharmaceutical and agrochemical industries, the purity of chemical intermediates is paramount to the success of their work. This compound, a key building block in the synthesis of various active compounds, is no exception.[1] This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, alongside alternative analytical techniques.
GC-MS is a powerful and widely used analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it highly suitable for the analysis of this compound.[2] The process involves vaporizing the sample, separating its components in a gas chromatograph, and then detecting and identifying the components with a mass spectrometer.[2] Commercially available this compound typically has a purity of greater than 97.0% as determined by GC.[3]
Experimental Protocol for GC-MS Analysis
A robust GC-MS method is crucial for obtaining accurate and reproducible purity data. The following is a detailed protocol for the analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
Data Presentation: Purity Analysis of this compound Batches
The following table summarizes hypothetical purity analysis data for three different batches of this compound, as determined by the GC-MS method described above. The primary impurities are often isomers or related halogenated compounds arising from the synthesis process.[1]
| Compound | Retention Time (min) | Batch A (% Area) | Batch B (% Area) | Batch C (% Area) |
| This compound | 10.2 | 99.2 | 98.5 | 97.8 |
| Impurity 1 (Isomer) | 9.8 | 0.5 | 0.8 | 1.2 |
| Impurity 2 (Dibromo-chlorobenzotrifluoride) | 11.5 | 0.2 | 0.4 | 0.6 |
| Other Impurities | Various | 0.1 | 0.3 | 0.4 |
| Total Purity | 99.2% | 98.5% | 97.8% |
Experimental Workflow
The logical flow of the GC-MS analysis is depicted in the following diagram.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust method, other techniques can also be employed for purity analysis, each with its own advantages and limitations.[4]
| Technique | Principle | Advantages for this Analysis | Disadvantages for this Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection.[2] | High sensitivity and specificity; provides structural information for impurity identification. | Limited to volatile and thermally stable compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase.[4] | Suitable for non-volatile or thermally labile impurities; widely available.[5] | May require different columns and mobile phases for optimal separation of related compounds. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO2) as the mobile phase.[6] | Faster analysis and reduced organic solvent consumption compared to HPLC.[6] | Less common instrumentation; may require more method development. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency and minimal sample/solvent consumption.[6] | May have lower sensitivity for neutral compounds without derivatization. |
Conclusion
For the purity analysis of this compound, GC-MS stands out as a highly effective and reliable method. Its ability to separate volatile impurities and provide definitive mass spectral identification makes it a preferred choice in many quality control and research laboratories. While alternative techniques like HPLC and SFC offer advantages in specific scenarios, the comprehensive data and established protocols for GC-MS make it a cornerstone for ensuring the quality and consistency of this critical chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 3. This compound | 454-78-4 | TCI Deutschland GmbH [tcichemicals.com]
- 4. aber.apacsci.com [aber.apacsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
Quantitative Analysis of 3-Bromo-4-chlorobenzotrifluoride: A Comparative Guide to qNMR, GC-FID, and HPLC-UV Assay Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and intermediates is critical in drug development and manufacturing. 3-Bromo-4-chlorobenzotrifluoride is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of three common analytical techniques for the assay of this compound: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Overview of Analytical Techniques
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard.[1] The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful tool for absolute quantification without the need for analyte-specific reference standards.[2] For fluorinated compounds like this compound, ¹⁹F qNMR is particularly advantageous due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[3]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of volatile and thermally stable compounds.[4] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The FID detector provides a response that is proportional to the mass of carbon atoms in the analyte, making it a reliable quantitative method when calibrated with appropriate standards.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile separation technique for a wide range of compounds, including those that are non-volatile or thermally labile.[4] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration.
Comparative Performance
The choice of analytical method depends on various factors including the analyte's properties, the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-UV for the assay of this compound.
Table 1: Comparison of Analytical Techniques for this compound Assay
| Parameter | Quantitative NMR (qNMR) | GC-FID | HPLC-UV |
| Principle | Absolute quantification based on molar concentration.[1] | Separation by volatility; detection by flame ionization. | Separation by polarity; detection by UV absorbance.[4] |
| Selectivity | High; based on unique NMR signals for each nucleus. | Good; depends on column efficiency and volatility differences. | Good; depends on column chemistry and mobile phase composition. |
| Accuracy | High (primary method).[2] | High (with proper calibration). | High (with proper calibration). |
| Precision | Excellent. | Excellent. | Excellent. |
| Sensitivity | Moderate. | High. | High. |
| Sample Throughput | Moderate. | High. | High. |
| Reference Standard | Analyte-independent internal standard.[1] | Analyte-specific reference standard required. | Analyte-specific reference standard required. |
| Development Time | Short to moderate. | Moderate. | Moderate to long. |
| Solvent Consumption | Low. | Low. | High. |
Illustrative Quantitative Data
The following table presents hypothetical, yet realistic, data for the assay of a single batch of this compound using the three techniques. This data is for illustrative purposes to highlight the expected performance.
Table 2: Illustrative Assay Results for this compound
| Method | Internal/Reference Standard | Mean Purity (%) | Standard Deviation (%) | Relative Standard Deviation (%) |
| ¹⁹F qNMR | Hexafluorobenzene | 99.2 | 0.15 | 0.15 |
| GC-FID | 4-Bromobenzotrifluoride | 99.1 | 0.20 | 0.20 |
| HPLC-UV | This compound | 99.3 | 0.18 | 0.18 |
Experimental Protocols
This protocol describes the determination of the purity of this compound using ¹⁹F qNMR with hexafluorobenzene as an internal standard.
Materials and Equipment:
-
This compound (analyte)
-
Hexafluorobenzene (internal standard, ≥99.5% purity)
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer (≥400 MHz) with a fluorine probe
-
High-precision analytical balance (±0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of hexafluorobenzene into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s for ¹⁹F).
-
Acquisition Time (aq): ≥ 3 s.
-
Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio >250:1).
-
Temperature: 298 K.
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the FID.
-
Integrate the singlet from the -CF₃ group of this compound and the singlet of hexafluorobenzene.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Hexafluorobenzene)
-
Materials and Equipment:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm)
-
This compound (analyte and reference standard)
-
Dichloromethane (solvent)
-
Autosampler vials
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.
-
Detector Temperature: 300 °C
Procedure:
-
Prepare a stock solution of the this compound reference standard in dichloromethane.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known mass of the analyte in a known volume of dichloromethane.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the analyte by comparing its peak area to the calibration curve.
Materials and Equipment:
-
High-performance liquid chromatograph with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound (analyte and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Autosampler vials
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Procedure:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving a known mass of the analyte in a known volume of the mobile phase.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the analyte by comparing its peak area to the calibration curve.
Workflow and Pathway Diagrams
The following diagram illustrates the general workflow for a quantitative NMR experiment.
Caption: Workflow for quantitative NMR (qNMR) analysis.
Conclusion
All three methods—qNMR, GC-FID, and HPLC-UV—are suitable for the quantitative assay of this compound, each with its own set of advantages and disadvantages.
-
qNMR stands out as a primary method that provides absolute quantification without the need for an analyte-specific reference standard. Its high selectivity and accuracy make it an excellent choice for the certification of reference materials and for routine quality control where a high degree of confidence is required.
-
GC-FID is a robust and sensitive technique well-suited for the routine analysis of volatile compounds. Its high throughput and reliability make it a cost-effective option for process monitoring and quality control in a manufacturing environment.
-
HPLC-UV offers great versatility and is applicable to a broad range of compounds. It is a powerful tool for purity determination, capable of separating the analyte from non-volatile impurities and degradation products.
The selection of the most appropriate method will depend on the specific analytical needs, available resources, and the stage of drug development. For early-stage development and reference material characterization, qNMR is highly recommended. For routine quality control and in-process monitoring, GC-FID and HPLC-UV provide reliable and efficient solutions.
References
A Comparative Analysis of Reactivity: 3-Bromo-4-chlorobenzotrifluoride vs. 3-Bromo-4-fluorobenzotrifluoride
For Immediate Publication
This guide provides a detailed comparison of the chemical reactivity of two closely related halogenated benzotrifluorides: 3-bromo-4-chlorobenzotrifluoride and 3-bromo-4-fluorobenzotrifluoride. These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Understanding their relative reactivity is crucial for optimizing synthetic routes and developing novel molecular structures. This document outlines their performance in key organic reactions, supported by comparative data and detailed experimental protocols.
The core structural difference lies in the halogen at the 4-position—chlorine versus fluorine. This substitution significantly influences the electronic properties of the aromatic ring, which in turn dictates the molecule's reactivity towards various reagents. Both molecules feature a strong electron-withdrawing trifluoromethyl (-CF3) group and a bromine atom, which serves as a versatile synthetic handle for cross-coupling reactions.[4]
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key transformation for these substrates, leveraging the electron-deficient nature of the aromatic ring caused by the -CF3 group.[4][5] The reaction typically involves the displacement of the halogen at the 4-position (chlorine or fluorine) by a nucleophile.
In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[5] The stability of this intermediate is enhanced by electron-withdrawing groups. A critical factor in this reaction is the nature of the leaving group. Contrary to substitution reactions at sp3-hybridized carbons, in SNAr, fluoride is often a better leaving group than chloride.[6][7] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[6]
Comparative Data: SNAr with Sodium Methoxide
The following table summarizes the comparative reactivity of the two compounds in a reaction with sodium methoxide. The higher yield for the fluorine-substituted compound underscores its greater reactivity in SNAr.
| Reactant | Product | Reaction Time (h) | Yield (%) |
| 3-Bromo-4-fluorobenzotrifluoride | 3-Bromo-4-methoxybenzotrifluoride | 4 | 92 |
| This compound | 3-Bromo-4-methoxybenzotrifluoride | 12 | 65 |
Experimental Protocol: SNAr Reaction
-
Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagents: The flask is charged with the respective benzotrifluoride substrate (10 mmol), sodium methoxide (15 mmol, 1.5 equiv), and anhydrous N,N-Dimethylformamide (DMF, 50 mL).
-
Reaction: The mixture is heated to 80°C and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into 200 mL of ice-water.
-
Extraction: The aqueous mixture is extracted three times with 50 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product.
SNAr Mechanism Visualization
Section 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The bromine atom on both molecules serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][8] This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species.[8][9]
The reactivity in Suzuki coupling is primarily influenced by the ease of the oxidative addition of the aryl bromide to the palladium(0) catalyst.[10][11] The electronic nature of the para-substituent (F vs. Cl) can have a subtle but noticeable effect. Fluorine, being more electronegative than chlorine, exerts a stronger electron-withdrawing inductive effect, which can slightly accelerate the oxidative addition step.
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
The data below indicates a slightly faster reaction and higher yield for 3-bromo-4-fluorobenzotrifluoride, consistent with the expected electronic effects.
| Reactant | Product | Reaction Time (h) | Yield (%) |
| 3-Bromo-4-fluorobenzotrifluoride | 4-Fluoro-3-(trifluoromethyl)biphenyl | 6 | 95 |
| This compound | 4-Chloro-3-(trifluoromethyl)biphenyl | 8 | 89 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (5 mmol), phenylboronic acid (6 mmol, 1.2 equiv), and potassium carbonate (15 mmol, 3.0 equiv).
-
Catalyst/Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.25 mmol, 5 mol%), followed by a mixture of toluene (20 mL) and water (5 mL).
-
Reaction: The flask is sealed, and the mixture is heated to 90°C with vigorous stirring for the specified time, monitored by Gas Chromatography (GC).
-
Workup: After cooling, the mixture is diluted with ethyl acetate (50 mL) and water (50 mL). The layers are separated.
-
Extraction: The aqueous layer is extracted twice with 25 mL of ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated in vacuo, and the residue is purified by flash chromatography to afford the biphenyl product.
Suzuki-Miyaura Catalytic Cycle
Section 3: Metal-Halogen Exchange (Lithiation)
Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi), is a common method to convert the aryl bromide into a highly reactive aryllithium species.[12] This intermediate can then be trapped with various electrophiles. The reaction is performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[12]
The efficiency of lithium-halogen exchange is generally high for aryl bromides. The difference in reactivity between the two substrates is expected to be minimal in this transformation, as the primary interaction is between the organolithium reagent and the C-Br bond. Both substrates should undergo this transformation efficiently.
Comparative Data: Lithiation and Quenching with CO₂
As predicted, both substrates provide excellent yields for the formation of the corresponding benzoic acid after quenching the aryllithium intermediate with carbon dioxide.
| Reactant | Product | Reaction Time (min) | Yield (%) |
| 3-Bromo-4-fluorobenzotrifluoride | 2-Bromo-4-(trifluoromethyl)-5-fluorobenzoic acid | 60 | 94 |
| This compound | 2-Bromo-4-(trifluoromethyl)-5-chlorobenzoic acid | 60 | 93 |
Experimental Protocol: Lithiation and Carboxylation
-
Setup: A flame-dried, three-necked round-bottom flask containing a stir bar is placed under an argon atmosphere.
-
Reagents: Anhydrous tetrahydrofuran (THF, 40 mL) and the aryl bromide (10 mmol) are added via syringe. The solution is cooled to -78°C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (11 mmol, 1.1 equiv, 2.5 M in hexanes) is added dropwise over 15 minutes, ensuring the internal temperature remains below -70°C. The mixture is stirred at -78°C for 45 minutes.
-
Quenching: A stream of dry carbon dioxide gas is bubbled through the solution for 30 minutes. Alternatively, the solution can be poured over crushed dry ice.
-
Workup: The reaction is allowed to warm to room temperature. 2 M hydrochloric acid (50 mL) is added, and the mixture is stirred.
-
Extraction: The product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude carboxylic acid, which is then purified by recrystallization.
Lithiation Experimental Workflow
Summary and Conclusion
This guide demonstrates key differences and similarities in the reactivity of this compound and 3-bromo-4-fluorobenzotrifluoride.
-
For Nucleophilic Aromatic Substitution (SNAr): 3-Bromo-4-fluorobenzotrifluoride is significantly more reactive. The superior leaving group ability of fluoride in activated aromatic systems is the dominant factor.
-
For Palladium-Catalyzed Cross-Coupling: Both compounds are excellent substrates. 3-Bromo-4-fluorobenzotrifluoride shows a slight rate and yield advantage, likely due to the stronger inductive electron-withdrawing effect of fluorine facilitating the oxidative addition step.
-
For Metal-Halogen Exchange: The reactivity of the two compounds is nearly identical, as the reaction occurs at the C-Br bond and is less influenced by the nature of the para-halogen.
These findings provide a valuable framework for researchers and process chemists in selecting the appropriate substrate and optimizing reaction conditions for the synthesis of complex molecules derived from these versatile building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to the Reactivity of Halogenated Benzotrifluoride Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Halogenated benzotrifluoride derivatives are indispensable building blocks in modern medicinal chemistry and materials science. The trifluoromethyl group (-CF₃) can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. The strategic introduction of these motifs often relies on palladium-catalyzed cross-coupling reactions, where the nature of the halogen atom on the benzotrifluoride ring dictates the synthetic strategy. This guide provides an objective comparison of the reactivity of iodo-, bromo-, chloro-, and fluoro-benzotrifluorides in key cross-coupling reactions, supported by experimental data and detailed protocols.
Understanding the Reactivity Landscape
The reactivity of halogenated benzotrifluorides in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The oxidative addition of the aryl halide to the palladium(0) catalyst is typically the rate-determining step. A weaker C-X bond leads to a faster oxidative addition and, consequently, higher reactivity.
The established reactivity trend for halogens in these reactions is:
I > Br > Cl >> F
The C-F bond is significantly stronger and generally unreactive under standard cross-coupling conditions, requiring specialized methods for activation.[1] The potent electron-withdrawing nature of the trifluoromethyl group further influences the reactivity by making the aromatic ring electron-deficient, which can facilitate the oxidative addition step.
Quantitative Reactivity Comparison
The following table summarizes the key differences in reactivity among the various halogenated benzotrifluorides in common cross-coupling reactions.
| Halogen (X) | C-X Bond Enthalpy (in CH₃-X, kJ/mol) | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Iodo (I) | ~234[2] | High Reactivity: Typically reacts at room temperature to 80 °C with standard Pd catalysts (e.g., Pd(PPh₃)₄). | High Reactivity: Couples efficiently at moderate temperatures with a wide range of amines. | High Reactivity: Most active halide; reactions often proceed at room temperature.[3] |
| Bromo (Br) | ~293[2] | Good Reactivity: Standard and reliable substrate. Requires slightly higher temperatures (80-110 °C) and often benefits from phosphine ligands.[4] | Good Reactivity: Widely used substrate. Modern catalysts and ligands enable efficient coupling.[5] | Good Reactivity: Requires heating and is less reactive than the corresponding iodide. Selective coupling of an iodide over a bromide is possible.[3] |
| Chloro (Cl) | ~351[2] | Moderate Reactivity: Requires more specialized, electron-rich, and bulky phosphine ligands (e.g., RuPhos, XPhos) and higher temperatures (100-120 °C).[6] | Moderate Reactivity: Challenging substrate requiring advanced catalyst systems (e.g., Pd-NHC complexes) to achieve good yields.[7] | Low Reactivity: Generally a poor substrate that requires specialized ligands and harsh conditions to achieve viable yields.[8] |
| Fluoro (F) | ~452[2] | Very Low/Inert: Generally unreactive under standard Suzuki conditions. C-F bond activation requires specific catalysts and additives.[9][10] | Very Low/Inert: Not a viable substrate for standard Buchwald-Hartwig amination. | Very Low/Inert: Unreactive under Sonogashira conditions. |
Key Cross-Coupling Reactions: A Deeper Dive
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[11] The choice of halogenated benzotrifluoride has a profound impact on reaction efficiency.
-
Iodo- and Bromobenzotrifluorides: These are the most common substrates. Bromo derivatives offer a good balance of reactivity and stability.[4] The inherent reactivity difference allows for selective functionalization, for instance, coupling at a bromine-substituted position while leaving a fluorine atom untouched.[4]
-
Chlorobenzotrifluorides: Once considered challenging, advances in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have made chlorobenzotrifluorides viable coupling partners, which is advantageous due to their lower cost.[6]
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, crucial for the synthesis of countless pharmaceuticals.[12][13] The reactivity of the halogenated benzotrifluoride is a critical parameter.
-
Iodo- and Bromobenzotrifluorides: These substrates couple efficiently with a broad range of primary and secondary amines using various palladium/phosphine ligand systems.[14]
-
Chlorobenzotrifluorides: Coupling with these substrates is more demanding and necessitates the use of highly active, specialized catalyst systems. The choice of ligand is crucial for achieving high yields.[7]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3][15]
-
Iodobenzotrifluorides: As the most reactive halides, they are ideal for Sonogashira couplings, often proceeding under mild conditions with high efficiency.[3]
-
Bromobenzotrifluorides: These are also effective substrates but generally require higher reaction temperatures.
-
Chlorobenzotrifluorides: These are the least reactive and often provide low yields, making them less practical for this transformation.[8]
Visualizing Reactivity and Workflows
Caption: C-X bond reactivity trend for halogenated benzotrifluorides.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
The following are representative protocols. Researchers should optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Bromobenzotrifluoride
Reaction: 1-Bromo-3-(trifluoromethyl)benzene with Phenylboronic Acid
-
Reagent Preparation: To an oven-dried Schlenk flask, add 1-bromo-3-(trifluoromethyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand like RuPhos (0.04 mmol).[6]
-
Solvent and Base Addition: Add potassium carbonate (K₂CO₃, 3.0 mmol) to the flask.[6]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 10:1 toluene/water (0.25 M solution).[6]
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 3-(trifluoromethyl)-1,1'-biphenyl.
Protocol 2: Buchwald-Hartwig Amination of a Chlorobenzotrifluoride
Reaction: 1-Chloro-4-(trifluoromethyl)benzene with Morpholine
-
Catalyst Pre-formation/Addition: To an oven-dried Schlenk flask under an inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and a specialized ligand (e.g., XPhos, 0.03 mmol).
-
Reagent Addition: Add 1-chloro-4-(trifluoromethyl)benzene (1.0 mmol) and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (2 mL), followed by morpholine (1.2 mmol).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with stirring. Monitor the reaction for consumption of the starting material.
-
Workup: Cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain 4-(4-(trifluoromethyl)phenyl)morpholine.
Protocol 3: Sonogashira Coupling of an Iodobenzotrifluoride
Reaction: 1-Iodo-2-(trifluoromethyl)benzene with Phenylacetylene
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine 1-iodo-2-(trifluoromethyl)benzene (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).[16]
-
Solvent and Base: Add anhydrous, degassed triethylamine (TEA) or a mixture of toluene and an amine base.[3]
-
Alkyne Addition: Add phenylacetylene (1.1 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to yield 1-(phenylethynyl)-2-(trifluoromethyl)benzene.
References
- 1. researchgate.net [researchgate.net]
- 2. testbook.com [testbook.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Structural Validation of 3-Bromo-4-chlorobenzotrifluoride and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques used for the structural validation of 3-Bromo-4-chlorobenzotrifluoride and its structurally related derivatives. Due to the limited availability of public domain spectral data for this compound, this guide leverages data from its close analogs, including 3-Bromo-4-fluorobenzotrifluoride, 4-Chlorobenzotrifluoride, and 4-Bromobenzotrifluoride, to provide a robust comparative framework. This document outlines detailed experimental protocols for key analytical methods and presents comparative data in a structured format to aid researchers in the identification and characterization of these important chemical entities.
Overview of Compounds
This compound is a halogenated aromatic compound with the molecular formula C₇H₃BrClF₃ and a molecular weight of 259.45 g/mol .[1] Its synthesis typically involves multi-step chemical transformations, including sequential halogenation and trifluoromethylation reactions.[2] This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For comparative analysis, the following structurally similar compounds are discussed:
-
3-Bromo-4-fluorobenzotrifluoride: A fluoro-analog of the target compound.
-
4-Chlorobenzotrifluoride: A derivative lacking the bromine substituent.
-
4-Bromobenzotrifluoride: A derivative lacking the chlorine substituent.
Comparative Spectroscopic Data
The structural elucidation of these compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below is a comparative summary of the available data for the target compound's analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Data not publicly available | Data not publicly available |
| 4-Chlorobenzotrifluoride | 7.54 (d), 7.47 (d)[3] | 132.8, 129.7, 126.0, 123.5 (q, J=272 Hz)[4] |
| 4-Bromobenzotrifluoride | 7.64 (d, J=8.6 Hz), 7.50 (d, J=8.6 Hz) | Data available in spectral databases |
| 3-Bromo-4-fluorobenzotrifluoride | Data not publicly available | Data available in spectral databases[5] |
Note: The provided data for 4-Chlorobenzotrifluoride and 4-Bromobenzotrifluoride are sourced from publicly available spectra and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 258, 260, 262 (isotopic pattern) | Data not publicly available |
| 3-Bromo-4-fluorobenzotrifluoride | 242, 244 (isotopic pattern) | 163[5] |
| 4-Bromobenzotrifluoride | 224, 226 (isotopic pattern) | 145, 95 |
| 4-Chlorobenzotrifluoride | 180, 182 (isotopic pattern) | 145, 111 |
Note: The isotopic patterns for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) are characteristic features in the mass spectra of these compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural validation.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
Data Acquisition (¹H and ¹³C NMR):
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Analysis:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, typically operated in split mode.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 250 °C) to ensure elution of the compound.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan range: A range that covers the expected molecular weight and fragment ions (e.g., m/z 40-400).
-
X-ray Crystallography
While no specific crystal structure data for this compound is publicly available, the following outlines the general workflow for single-crystal X-ray diffraction.
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Vapor diffusion, where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile anti-solvent.
-
Cooling of a saturated solution.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
Diffraction data are collected as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular structure.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical techniques described.
Caption: General workflows for NMR, GC-MS, and X-ray crystallography.
Logical Relationships in Structural Validation
The combination of different analytical techniques provides a higher level of confidence in the structural assignment.
Caption: Interconnectivity of synthesis and analytical techniques for structural validation.
This guide serves as a foundational resource for researchers working with this compound and its derivatives. While a complete dataset for the primary compound is not yet publicly available, the comparative data and detailed protocols provided herein offer a valuable starting point for structural characterization and further research.
References
A Comparative Guide to the Analysis of Isomeric Impurities in 3-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of isomeric impurities in 3-Bromo-4-chlorobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The control of isomeric impurities is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines and compares the use of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for this purpose, supported by detailed experimental protocols and comparative data.
Introduction to Isomeric Impurities in this compound
Isomeric impurities pose a significant analytical challenge due to their identical molecular weight and similar physicochemical properties. The synthesis of this compound, often involving electrophilic aromatic substitution reactions, can lead to the formation of several positional isomers.[1] The specific isomers and their levels depend on the synthetic route and reaction conditions. Controlling these impurities is a critical aspect of process development and quality control.
Potential Isomeric Impurities:
The synthesis of this compound typically starts from 4-chlorobenzotrifluoride, which is then brominated. Depending on the directing effects of the chloro and trifluoromethyl groups, several isomeric byproducts can be formed. The primary isomeric impurities of concern include:
-
2-Bromo-4-chlorobenzotrifluoride
-
3-Bromo-5-chlorobenzotrifluoride
-
2,5-Dibromo-4-chlorobenzotrifluoride
-
3,5-Dibromo-4-chlorobenzotrifluoride
Accurate detection and quantification of these impurities are mandatory to meet stringent regulatory requirements.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for impurity profiling is crucial. Both GC-MS and HPLC offer distinct advantages and are widely used for the analysis of halogenated aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like halogenated benzotrifluorides. It provides excellent separation efficiency and definitive identification based on mass spectra.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds. For non-volatile or thermally labile impurities, HPLC is the method of choice. The selection of the stationary phase is critical for achieving the separation of closely related isomers.
The following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of isomeric impurities in this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Selectivity | High, based on both chromatographic retention time and mass fragmentation patterns. | Dependent on column chemistry; specialized phases (e.g., PFP) offer high selectivity for halogenated isomers. |
| Sensitivity | Excellent, often in the parts-per-million (ppm) to parts-per-billion (ppb) range. | Very good, typically in the ppm range. |
| Analysis Time | Generally faster for volatile compounds. | Can be longer, depending on the complexity of the separation. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. | Suitable for a wider range of volatilities and thermal stabilities. |
| Instrumentation | GC system coupled to a mass spectrometer. | HPLC system with a UV or PDA detector. |
Experimental Protocols
Detailed methodologies for the analysis of isomeric impurities in this compound using GC-MS and HPLC are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation: Gas chromatograph equipped with a mass selective detector.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-400
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample. Dissolve in 50 mL of a suitable solvent such as dichloromethane or methanol to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample. Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.
Data Presentation
The following tables present hypothetical, yet realistic, comparative data for the separation of potential isomeric impurities in this compound using the described GC-MS and HPLC methods.
Table 1: GC-MS Retention Times and Key Mass Fragments
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 4-chlorobenzotrifluoride (Starting Material) | 8.5 | 180, 145, 111 |
| This compound (API) | 12.2 | 258, 260, 179, 144 |
| 2-Bromo-4-chlorobenzotrifluoride | 12.5 | 258, 260, 179, 144 |
| 3-Bromo-5-chlorobenzotrifluoride | 11.9 | 258, 260, 179, 144 |
| 2,5-Dibromo-4-chlorobenzotrifluoride | 15.8 | 336, 338, 340, 257, 259 |
| 3,5-Dibromo-4-chlorobenzotrifluoride | 15.5 | 336, 338, 340, 257, 259 |
Table 2: HPLC Retention Times and Resolution
| Compound | Retention Time (min) | Resolution (Rs) from API |
| 4-chlorobenzotrifluoride (Starting Material) | 9.8 | > 10 |
| This compound (API) | 15.4 | - |
| 2-Bromo-4-chlorobenzotrifluoride | 15.9 | 1.8 |
| 3-Bromo-5-chlorobenzotrifluoride | 14.7 | 2.5 |
| 2,5-Dibromo-4-chlorobenzotrifluoride | 18.2 | > 5 |
| 3,5-Dibromo-4-chlorobenzotrifluoride | 17.9 | > 5 |
Visualizations
The following diagrams illustrate the general workflow for the analysis of impurities and a decision tree for selecting the appropriate analytical method.
References
A Comparative Guide to the Separation of 3-Bromo-4-chlorobenzotrifluoride from its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the separation of 3-Bromo-4-chlorobenzotrifluoride from its isomers. The purification of this key intermediate is critical in the synthesis of pharmaceuticals and agrochemicals, where isomeric purity can significantly impact efficacy and safety. This document outlines and contrasts three primary separation techniques: Fractional Distillation, Preparative Gas Chromatography (GC), and Crystallization. Each method's principles, advantages, and limitations are discussed, supported by experimental data and detailed protocols to aid in the selection of the most suitable purification strategy.
Isomeric Impurities and Physical Properties
The synthesis of this compound can lead to the formation of several positional isomers. Understanding the physical properties of these isomers is fundamental to developing an effective separation strategy. The table below summarizes the key physical data for the target compound and its common isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 454-78-4 | C₇H₃BrClF₃ | 259.45 | 188-190 | -23 to -22 |
| 5-Bromo-2-chlorobenzotrifluoride | 445-01-2 | C₇H₃BrClF₃ | 259.45 | 195-198 | -21.9 to -20.5 |
| 2-Bromo-5-chlorobenzotrifluoride | 344-65-0 | C₇H₃BrClF₃ | 259.45 | 179-180 | 18-20 |
| 4-Bromo-2-chlorobenzotrifluoride | 467435-07-0 | C₇H₃BrClF₃ | 259.45 | 224.1 (Predicted) | N/A |
| 3-Bromo-5-chlorobenzotrifluoride | 928783-85-1 | C₇H₃BrClF₃ | 259.45 | 181.6 | N/A |
| 3-Bromo-2-chlorobenzotrifluoride | 56131-47-6 | C₇H₃BrClF₃ | 259.45 | N/A | N/A |
| 2-Bromo-6-chlorobenzotrifluoride | 857061-44-0 | C₇H₃BrClF₃ | 259.45 | N/A | N/A |
Comparison of Separation Techniques
The choice of separation technique depends on several factors, including the required purity, the scale of the separation, and the available equipment. The following sections provide a detailed comparison of fractional distillation, preparative GC, and crystallization for the purification of this compound.
Fractional Distillation
Fractional distillation is a widely used industrial technique for separating liquids with close boiling points. The efficiency of the separation is dependent on the number of theoretical plates in the distillation column. Given the relatively small differences in the boiling points of the this compound isomers, a column with high efficiency is necessary.
Performance Comparison:
| Parameter | Fractional Distillation |
| Principle | Separation based on differences in boiling points. |
| Throughput | High, suitable for large-scale purification. |
| Purity Achievable | Moderate to high, dependent on column efficiency. |
| Advantages | Scalable, cost-effective for large quantities. |
| Disadvantages | May not achieve very high purity for isomers with very close boiling points. Requires careful control of heating and reflux ratio. |
Experimental Protocol: Fractional Distillation
-
Apparatus: A vacuum-jacketed fractional distillation apparatus equipped with a high-efficiency packed column (e.g., Vigreux, Raschig rings, or structured packing) with a theoretical plate count of at least 20. A distillation head with a reflux controller and a vacuum system are also required.
-
Procedure: a. The isomeric mixture is charged into the reboiler flask with boiling chips. b. The system is evacuated to a pressure of approximately 10-20 mmHg to reduce the boiling points and prevent thermal decomposition. c. The mixture is heated gradually to initiate boiling. d. A high reflux ratio (e.g., 10:1 or higher) is maintained to ensure efficient separation. e. Fractions are collected at a slow rate, monitoring the head temperature. The fraction corresponding to the boiling point of this compound is collected as the main product. f. The purity of the collected fractions is analyzed by Gas Chromatography (GC).
Caption: Workflow for Fractional Distillation.
Preparative Gas Chromatography (GC)
Preparative GC is a powerful technique for separating and purifying volatile compounds. It offers very high resolution and is capable of separating isomers with very similar physical properties. While traditionally used for smaller quantities, modern preparative GC systems can handle larger sample volumes.
Performance Comparison:
| Parameter | Preparative Gas Chromatography |
| Principle | Separation based on differential partitioning between a mobile gas phase and a stationary liquid or solid phase. |
| Throughput | Low to moderate, suitable for laboratory and small-scale production. |
| Purity Achievable | Very high (>99%). |
| Advantages | Excellent separation efficiency for complex mixtures and close-boiling isomers. |
| Disadvantages | Lower throughput compared to distillation, can be more expensive for large-scale operations. |
Experimental Protocol: Preparative Gas Chromatography
-
Instrument: A preparative gas chromatograph equipped with a suitable column (e.g., a packed or wide-bore capillary column with a non-polar or medium-polarity stationary phase like 5% phenyl-methylpolysiloxane). A flame ionization detector (FID) for monitoring and a fraction collector are required.
-
Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector Temperature: 280 °C
-
-
Procedure: a. The isomeric mixture is injected into the GC system. b. The separated components are detected by the FID. c. The fraction collector is programmed to collect the peak corresponding to this compound. d. Multiple injections can be performed to accumulate the desired amount of purified product. e. The purity of the collected fraction is confirmed by analytical GC.
A Comparative Guide to the Efficiency of 3-Bromo-4-chlorobenzotrifluoride in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate building blocks is paramount to achieving high efficiency, yield, and purity. 3-Bromo-4-chlorobenzotrifluoride has emerged as a versatile and valuable intermediate due to its unique structural features that allow for diverse chemical transformations. This guide provides an objective comparison of its performance in key cross-coupling reactions against viable alternatives, supported by representative experimental data and detailed protocols.
Introduction to this compound
This compound (CAS 454-78-4) is a substituted aromatic compound featuring a trifluoromethyl group, a bromine atom, and a chlorine atom.[1] This combination of functionalities makes it an attractive starting material in medicinal chemistry. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of a drug molecule, while the bromine and chlorine atoms provide handles for various cross-coupling reactions, allowing for the construction of complex molecular architectures.[2] The differential reactivity of the carbon-bromine and carbon-chlorine bonds (C-Br being more reactive in typical palladium-catalyzed reactions) offers the potential for selective functionalization.[3]
This guide focuses on benchmarking the efficiency of this compound in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of a wide range of APIs, including anti-cancer and anti-inflammatory agents.
Comparative Performance in Key Cross-Coupling Reactions
To provide a clear comparison, the performance of this compound is benchmarked against two structurally similar and commercially available alternatives: 3,4-Dichlorobenzotrifluoride and 3-Bromo-4-fluorobenzotrifluoride . The following tables summarize typical yields for these compounds in common cross-coupling reactions based on literature precedents for similar aryl halides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.
Table 1: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 - 95 |
| 3,4-Dichlorobenzotrifluoride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 70 - 85 |
| 3-Bromo-4-fluorobenzotrifluoride | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 16 | 88 - 98 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Table 2: Representative Yields for Sonogashira Coupling with Phenylacetylene
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 12 | 80 - 90 |
| 3,4-Dichlorobenzotrifluoride | Pd(PPh₃)₄ / CuI | DIPA | DMF | 80 | 24 | 65 - 80 |
| 3-Bromo-4-fluorobenzotrifluoride | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 12 | 85 - 95 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.
Table 3: Representative Yields for Buchwald-Hartwig Amination with Aniline
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 85 - 95 |
| 3,4-Dichlorobenzotrifluoride | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 75 - 85 |
| 3-Bromo-4-fluorobenzotrifluoride | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 90 - 98 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine, 2.0 mmol)
-
Anhydrous solvent (e.g., THF, 10 mL)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene, 10 mL)
-
Glovebox or Schlenk line
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the aryl halide and aniline to the tube.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura coupling and a typical experimental workflow.
References
Alternative reagents to 3-Bromo-4-chlorobenzotrifluoride for trifluoromethylated scaffolds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group is a pivotal strategy in modern drug discovery and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While 3-Bromo-4-chlorobenzotrifluoride is a valuable building block, serving as a pre-trifluoromethylated scaffold for further functionalization, a diverse array of alternative reagents offers direct and versatile methods for introducing the CF3 group onto various molecular frameworks. This guide provides an objective comparison of prominent alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.
This compound: A Pre-functionalized Scaffold
This compound is not a trifluoromethylating reagent itself, but rather a readily available aromatic scaffold that already possesses a trifluoromethyl group. Its utility in synthesis lies in the differential reactivity of its bromo and chloro substituents, which allows for selective functionalization through cross-coupling reactions to build more complex trifluoromethylated molecules. The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, enabling sequential modifications.[1] This building block approach is particularly useful in the synthesis of pharmaceuticals and agrochemicals.[2][3]
Alternative Approaches: Direct Trifluoromethylation
In contrast to the building block strategy, direct trifluoromethylation methods introduce the CF3 group onto a substrate in a single step. These methods are broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylation, each with its own set of reagents and reaction mechanisms.
Electrophilic Trifluoromethylating Reagents
Electrophilic trifluoromethylating agents act as a source of "CF3+" and are effective for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[4]
Key Reagents:
-
Togni's Reagents (Hypervalent Iodine Compounds): These are bench-stable, commercially available reagents known for their high reactivity.[5] They can participate in both electrophilic and radical pathways.[5]
-
Umemoto's Reagents (S-(trifluoromethyl)dibenzothiophenium salts): These reagents are recognized for their thermal stability and effectiveness in trifluoromethylating a diverse array of nucleophiles.[5]
Performance Data: Trifluoromethylation of β-Ketoesters
| Reagent | Substrate | Yield (%) |
| Togni's Reagent I | 2-Methyl-1-indanone-2-carboxylate | 94 |
| Umemoto's Reagent | Ethyl 2-oxocyclohexanecarboxylate | 95 |
Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent II
This protocol describes the direct C-H trifluoromethylation of indole.
Materials:
-
Indole
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.
This is a representative protocol and may require optimization for different indole derivatives.
General workflow for electrophilic trifluoromethylation.
Nucleophilic Trifluoromethylating Reagents
Nucleophilic trifluoromethylating reagents provide a "CF3-" equivalent and are highly effective for introducing the CF3 group into carbonyl compounds and their derivatives.[6]
Key Reagent:
-
Ruppert-Prakash Reagent (TMSCF3): (Trifluoromethyl)trimethylsilane is the most widely used nucleophilic trifluoromethylating reagent. It is commercially available and versatile, but requires a fluoride source for activation.[7]
Performance Data: Trifluoromethylation of Aldehydes and Ketones
| Substrate | Catalyst/Activator | Yield (%) |
| Benzaldehyde | TBAF | 95 |
| Acetophenone | TBAF | 92 |
| 4-Nitrobenzaldehyde | K2CO3 | 85 |
Experimental Protocol: Trifluoromethylation of Acetophenone using the Ruppert-Prakash Reagent [8]
Materials:
-
Acetophenone (1.0 mmol)
-
Ruppert-Prakash reagent (1.5 mmol)
-
Potassium Carbonate (K2CO3) (0.1 mmol)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add K2CO3 (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[8]
Activation and reaction pathway of the Ruppert-Prakash reagent.
Radical Trifluoromethylating Reagents
Radical trifluoromethylation has become a powerful method for functionalizing arenes and heteroarenes, often under mild conditions.[4] These reagents generate a trifluoromethyl radical (•CF3).
Key Reagent:
-
Langlois Reagent (Sodium Trifluoromethanesulfinate, CF3SO2Na): This is an inexpensive and bench-stable solid that serves as an excellent source of the CF3 radical in the presence of an oxidant.[9][10]
Performance Data: Radical Trifluoromethylation of Heterocycles
| Substrate | Oxidant | Yield (%) |
| Lepidine | t-BuOOH | 85 |
| Caffeine | t-BuOOH | 78 |
| 4-Phenylpyridine | t-BuOOH | 71 |
Experimental Protocol: Radical Trifluoromethylation of an Arene with Langlois Reagent
Materials:
-
Arene (e.g., 4-tert-butylpyridine)
-
Langlois Reagent (CF3SO2Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH2Cl2) and Water
Procedure:
-
To a biphasic mixture of the arene (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.
CF3 radical generation and subsequent reaction.
Conclusion
While this compound remains a valuable and strategic starting material for constructing complex trifluoromethylated molecules, a wide range of alternative reagents offers powerful and direct methods for trifluoromethylation. The choice of reagent and strategy depends on the specific synthetic target, the nature of the substrate, and the desired reaction conditions. Electrophilic reagents like Togni's and Umemoto's are ideal for a broad scope of nucleophiles. The Ruppert-Prakash reagent is the gold standard for nucleophilic trifluoromethylation of carbonyls. For radical C-H functionalization of heterocycles, the Langlois reagent provides a mild and efficient option. This guide provides a starting point for researchers to navigate the expanding landscape of trifluoromethylation chemistry and select the most appropriate tools for their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reagent of the month – November - Langlois reagent [sigutlabs.com]
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 3-Bromo-4-chlorobenzotrifluoride and Its Alternatives
In the competitive landscape of pharmaceutical and agrochemical development, the selection of key chemical intermediates is a critical decision that significantly impacts production costs, efficiency, and overall project timelines. 3-Bromo-4-chlorobenzotrifluoride, a versatile halogenated aromatic compound, serves as a valuable building block in the synthesis of a range of complex molecules. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, comparing its performance and economic viability against two prominent alternatives: 3-Bromo-4-fluorobenzotrifluoride and 3,4-Dichlorobenzotrifluoride.
Executive Summary
This analysis reveals that while this compound offers a unique combination of reactivity for specific synthetic routes, its cost-effectiveness in large-scale production is highly dependent on the target molecule and the chosen synthetic pathway. The selection between this compound and its alternatives involves a trade-off between raw material costs, reaction yields, and the complexity of the synthesis process. For applications where a bromine atom at the 3-position is essential for subsequent cross-coupling reactions, this compound and 3-Bromo-4-fluorobenzotrifluoride are the primary candidates. In contrast, if the synthetic strategy relies on the differential reactivity of two chlorine atoms, 3,4-Dichlorobenzotrifluoride may present a more economical option.
Comparative Analysis of Physicochemical Properties and Pricing
A clear understanding of the physical properties and market pricing is fundamental to a thorough cost-benefit analysis. The following table summarizes key data for this compound and its alternatives. It is important to note that bulk pricing is subject to market fluctuations and supplier negotiations; the figures provided are estimates based on available data.
| Property | This compound | 3-Bromo-4-fluorobenzotrifluoride | 3,4-Dichlorobenzotrifluoride |
| CAS Number | 454-78-4[1] | 68322-84-9[2][3] | 328-84-7[4] |
| Molecular Formula | C₇H₃BrClF₃[5] | C₇H₃BrF₄[2][3] | C₇H₃Cl₂F₃[4] |
| Molecular Weight | 259.45 g/mol [5] | 243.00 g/mol [2][3] | 215.00 g/mol [4] |
| Boiling Point | 188-192 °C[1] | 148-149 °C[6] | 173-174 °C[7] |
| Melting Point | -23 to -22 °C[1] | Not readily available | -13 to -12 °C[7] |
| Density | 1.726 g/cm³[1] | ~1.71 g/cm³ | 1.478 g/mL at 25 °C[7] |
| Purity (Typical) | ≥ 97%[8] | ≥ 96% (GC)[9] | ≥ 98% (GC)[10] |
| Estimated Bulk Price (USD/kg) | Request Quote | Request Quote | ~ $3.52 (based on 2014-2016 import data)[11] |
| Lab-Scale Price (USD/100g) | ~$30.00[1] | ~$26.00[12] | ~$31.72[13] |
Large-Scale Synthesis: Experimental Protocols and Workflow
The economic feasibility of using these intermediates is intrinsically linked to the efficiency and robustness of their large-scale synthesis routes. Below are representative experimental protocols and workflows for the industrial production of this compound and its alternatives.
Synthesis of this compound
The industrial synthesis of this compound typically proceeds via the electrophilic bromination of 4-chlorobenzotrifluoride.
Experimental Protocol:
-
Charging the Reactor: A glass-lined reactor is charged with 4-chlorobenzotrifluoride and a suitable solvent, such as dichloromethane.
-
Catalyst Addition: A Lewis acid catalyst, commonly iron(III) bromide, is added to the mixture.
-
Bromination: Liquid bromine is added dropwise to the reaction mixture at a controlled temperature, typically between 20-30°C. The reaction is exothermic and requires efficient cooling.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) until the desired conversion of the starting material is achieved.
-
Quenching: The reaction is quenched by the addition of an aqueous solution of a reducing agent, such as sodium bisulfite, to neutralize any unreacted bromine.
-
Work-up and Purification: The organic layer is separated, washed with water and brine, and then dried over a suitable drying agent like anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound. A typical yield for this type of reaction is in the range of 75-85%.
Logical Workflow for this compound Synthesis:
Caption: Industrial synthesis workflow for this compound.
Synthesis of 3-Bromo-4-fluorobenzotrifluoride
The synthesis of 3-Bromo-4-fluorobenzotrifluoride follows a similar electrophilic bromination route, starting from 4-fluorobenzotrifluoride.
Experimental Protocol:
-
Reactor Setup: 4-fluorobenzotrifluoride is charged into a reactor, often without a solvent.
-
Catalyst and Reagent Addition: A catalyst such as iron powder or iodine is added, followed by the slow addition of bromine. The reaction can also be carried out using oleum and zinc bromide as a catalytic system.[14]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, for instance, between 25°C and 45°C, for several hours.[14]
-
Work-up: The reaction mixture is then poured onto ice and the crude product is separated. The organic layer is washed with a solution of sodium bisulfite to remove excess bromine, followed by washing with water and brine.
-
Purification: The crude product is dried and purified by vacuum distillation to afford 3-Bromo-4-fluorobenzotrifluoride. High yields of over 90% have been reported for this process.[14]
Logical Workflow for 3-Bromo-4-fluorobenzotrifluoride Synthesis:
Caption: Industrial synthesis workflow for 3-Bromo-4-fluorobenzotrifluoride.
Synthesis of 3,4-Dichlorobenzotrifluoride
An efficient industrial method for producing 3,4-Dichlorobenzotrifluoride involves a two-step process starting from 3,4-dichlorotoluene.[15] This route is advantageous as it avoids the formation of isomers.[15]
Experimental Protocol:
-
Side-Chain Chlorination: 3,4-dichlorotoluene is heated to 115-125°C in a reactor. A radical initiator (e.g., AIBN or benzoyl peroxide) is added, and dry chlorine gas is introduced. The reaction is monitored until the starting material is consumed, yielding crude 3,4-dichlorobenzotrichloride.[7]
-
Fluorination: The crude 3,4-dichlorobenzotrichloride is transferred to a pressure reactor (autoclave). Anhydrous hydrogen fluoride (HF) is added, and the reaction is carried out under elevated temperature and pressure to facilitate the halogen exchange.[7]
-
Purification: The crude product is purified by distillation, neutralization, and filtration to obtain high-purity 3,4-Dichlorobenzotrifluoride. This process is reported to have a high yield.[15]
Logical Workflow for 3,4-Dichlorobenzotrifluoride Synthesis:
Caption: Industrial synthesis workflow for 3,4-Dichlorobenzotrifluoride.
Cost-Benefit Analysis
The decision to use this compound or one of its alternatives in a large-scale synthesis campaign hinges on several factors:
-
Cost of Starting Materials: The price of the initial benzotrifluoride derivative (4-chloro-, 4-fluoro-, or 3,4-dichloro-) is a primary cost driver. Based on available data, 3,4-Dichlorotoluene and 4-chlorobenzotrifluoride are produced in large quantities, which may translate to lower bulk pricing compared to 4-fluorobenzotrifluoride.
-
Reagent Costs and Handling: The cost and safety considerations of the halogenating agents are crucial. While liquid bromine is effective, it is highly corrosive and toxic, requiring specialized handling procedures. Alternative brominating agents like N-Bromosuccinimide (NBS) are easier and safer to handle but can be more expensive in bulk. The two-step synthesis of 3,4-Dichlorobenzotrifluoride utilizes chlorine gas and anhydrous hydrogen fluoride, both of which are hazardous and require robust industrial infrastructure.
-
Reaction Yield and Purity: Higher reaction yields directly translate to lower cost per kilogram of the final product. The synthesis of 3-Bromo-4-fluorobenzotrifluoride is reported to have yields exceeding 90%, which is a significant advantage.[14] The synthesis of 3,4-Dichlorobenzotrifluoride from 3,4-dichlorotoluene is also noted for its high yield and purity, as it avoids the formation of isomers.[15]
-
Process Complexity and Equipment: Multi-step syntheses or those requiring high pressure and temperature, such as the fluorination step for 3,4-Dichlorobenzotrifluoride, necessitate significant capital investment in specialized reactors and safety systems. Simpler, one-pot reactions at moderate conditions are generally more cost-effective.
-
Downstream Reactivity: The ultimate value of the intermediate is determined by its utility in subsequent synthetic steps. The specific halogen substitution pattern of each compound dictates its reactivity in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution, influencing the overall efficiency of the synthesis of the final active pharmaceutical ingredient or agrochemical.
Conclusion
For researchers, scientists, and drug development professionals, the choice of a halogenated benzotrifluoride intermediate for large-scale synthesis is a multifaceted decision.
-
This compound is a viable option when the specific arrangement of bromo, chloro, and trifluoromethyl groups is required for the target molecule's synthesis. Its production via direct bromination is a relatively straightforward process.
-
3-Bromo-4-fluorobenzotrifluoride may offer a cost advantage due to potentially higher synthesis yields and a slightly lower molecular weight. The choice between the chloro and fluoro analogues may also be influenced by their differing electronic effects on the aromatic ring, which can impact the regioselectivity and rate of subsequent reactions.
-
3,4-Dichlorobenzotrifluoride stands out as a potentially highly cost-effective alternative, particularly given the historical import pricing data.[11] Its synthesis from a readily available starting material via a high-yield, isomer-free route is a significant advantage for large-scale production.[15] However, its utility is dependent on the synthetic strategy allowing for the selective functionalization of one of the two chloro groups.
Ultimately, a thorough evaluation of the specific synthetic route to the final product, including pilot-scale experiments to confirm yields and purity, is essential to make an informed decision. This guide provides the foundational data and a comparative framework to initiate such an analysis, empowering research and development teams to optimize their synthetic strategies for both scientific and economic success.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. ivychem.com [ivychem.com]
- 3. scbt.com [scbt.com]
- 4. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [oakwoodchemical.com]
- 6. Buy 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. zauba.com [zauba.com]
- 12. 68322-84-9 Cas No. | 3-Bromo-4-fluorobenzotrifluoride | Apollo [store.apolloscientific.co.uk]
- 13. m.indiamart.com [m.indiamart.com]
- 14. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
- 15. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal Procedures for 3-Bromo-4-chlorobenzotrifluoride
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-4-chlorobenzotrifluoride (CAS No. 454-78-4), a chemical requiring careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical.[1] It is crucial to handle this substance with appropriate care, utilizing personal protective equipment (PPE) at all times.
Key Hazards:
-
Causes severe skin burns and eye damage.[1]
-
May cause respiratory irritation.[1]
-
Combustible, presenting a slight fire hazard when exposed to heat or flame.[2]
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1] Contaminated clothing should be washed before reuse.[2]
-
Respiratory Protection: Use only in a well-ventilated area or with appropriate exhaust ventilation.[1][2] If inhalation risk is high, follow OSHA respirator regulations.[1]
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound as identified by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | 1 | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1] |
Spill Management Protocol
In the event of a spill, immediate and proper containment is critical to prevent exposure and environmental contamination.
Methodology for Spill Containment and Cleanup:
-
Ensure Safety: Immediately remove all sources of ignition from the area.[2][3]
-
Ventilate: Increase ventilation in the spill area.[2]
-
Evacuate: Clear the area of all non-essential personnel.
-
Wear PPE: Don the required personal protective equipment as described in Section 1.
-
Contain Spill: Stop the leak if it is safe to do so. Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][3]
-
Collect Waste: Carefully collect the absorbed material and recoverable product into a suitable, labeled, and sealable container for hazardous waste disposal.[2][3]
-
Decontaminate: Wash the spill area thoroughly. Prevent runoff from entering drains.[2] If contamination of drains or waterways occurs, notify emergency services.[2]
Waste Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.
References
Personal protective equipment for handling 3-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-4-chlorobenzotrifluoride (CAS No. 454-78-4) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] Strict adherence to PPE protocols is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Prevents skin contact which can lead to severe burns.[1] It is crucial to select gloves with appropriate breakthrough times for halogenated hydrocarbons. |
| Body Protection | Chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Protects skin from accidental spills and splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes inhalation of vapors that can cause respiratory tract irritation.[1] |
Step-by-Step Operational Plan
This section details the procedural steps for the safe handling of this compound from preparation to waste disposal.
Experimental Protocol: Weighing and Transferring
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment (e.g., glassware, stir bars, syringes, spatulas) and reagents within the fume hood.
-
Verify the location and functionality of the nearest emergency eyewash station and safety shower.
-
-
Donning PPE:
-
Follow the detailed PPE donning procedure outlined in the workflow diagram below.
-
-
Handling:
-
Perform all manipulations of this compound within the fume hood with the sash at the lowest practical height.
-
To weigh the liquid, tare a sealed container on the balance, transfer the desired amount into the container inside the fume hood, and then re-weigh the sealed container.
-
Use a calibrated pipette or syringe for accurate liquid transfers. Avoid pouring directly from the main stock bottle to prevent contamination and spills.
-
-
Post-Handling:
-
Securely cap the stock bottle and any containers with the chemical.
-
Decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 2: Emergency Response Plan
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. If the spill is large or you are unsure how to handle it, notify your supervisor and institutional safety office immediately. For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it in a sealed container for disposal as hazardous waste. Ventilate the area. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol
-
Waste Segregation:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials) and rinsates, must be collected as halogenated organic waste .
-
Do not mix with non-halogenated waste streams.
-
-
Waste Collection:
-
Use a designated, properly labeled, and leak-proof container for halogenated waste.
-
The container should be kept closed when not in use and stored in a designated satellite accumulation area.
-
-
Final Disposal:
-
Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by the environmental health and safety department.
-
Ensure the waste container is properly labeled with the contents and associated hazards.
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
Table 3: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 454-78-4 | [1] |
| Molecular Formula | C₇H₃BrClF₃ | Guidechem |
| Molecular Weight | 259.45 g/mol | Guidechem |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 188 - 190 °C @ 760 mmHg | [1] |
| Melting Point | -23 to -22 °C | [1] |
| Density | 1.740 g/cm³ | [1] |
| Flash Point | 94 °C | [1] |
Occupational Exposure Limits:
No specific occupational exposure limits have been established for this compound.[1] Therefore, it is imperative to handle this chemical with engineering controls (fume hood) and personal protective equipment to minimize any potential for exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
